2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (referred to herein as TMDE ) represents a specialized class of functional vinyl ester monomers. Structurally, it is the vinyl ester derivative of isopropylidene-protected 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).
Its primary utility in drug development and advanced materials lies in its latent hydrophilicity . As a monomer, it is lipophilic and compatible with organic solvents, allowing for facile copolymerization with other hydrophobic monomers (e.g., vinyl acetate, vinyl benzoate). However, the pendant 1,3-dioxane ring is acid-labile. Upon exposure to mild acidic conditions post-polymerization, the ring hydrolyzes to release a geminal diol.
Key Applications:
Amphiphilic Block Copolymers: Precursor for synthesizing well-defined hydrophobic-to-hydrophilic transition blocks.
Biodegradable Scaffolds: The hydrolysis products (bis-MPA and polyvinyl alcohol backbone) are generally biocompatible.
Hydrogels: Post-deprotection diols serve as crosslinking sites for boronic acids or isocyanates.
Part 2: Chemical Identity & Physicochemical Properties[1]
The following data aggregates experimental values and computed properties for CAS 865860-80-6.
Property
Value
Note
Molecular Formula
C₁₀H₁₆O₄
Molecular Weight
200.23 g/mol
Physical State
Colorless Liquid
May crystallize at low temps
Boiling Point
~240–250 °C (Predicted)
Decomposes before BP at atm pressure
Solubility
Soluble in DCM, THF, EtOAc
Insoluble in water
Functional Groups
Vinyl Ester, 1,3-Dioxane (Acetal)
Acid-sensitive acetal
Reactivity
Radical Polymerization (RAFT/CMRP)
Low reactivity to ATRP/NMP
Part 3: Synthesis & Production Strategy
Retrosynthetic Analysis
Direct esterification of the parent acid (2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) with vinyl alcohol is impossible due to the instability of vinyl alcohol. Therefore, synthesis relies on Transvinylation (Vinyl Exchange).
Pathway:
Precursor: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is protected with acetone to form the acetonide acid.
Vinylation: The acetonide acid reacts with Vinyl Acetate (in excess) using a transition metal catalyst (Iridium or Palladium) or a mercury-free enzymatic route.
Reaction Mechanism (Transvinylation)
The reaction is an equilibrium process driven by the removal of the byproduct (acetic acid) or the use of a large excess of vinyl acetate.
Figure 1: Synthesis pathway from Bis-MPA to TMDE via Acetonide protection and Iridium-catalyzed transvinylation.[1]
Part 4: Polymerization Dynamics
The "Vinyl Ester" Challenge
Unlike acrylates or styrenics, vinyl esters produce highly reactive, non-stabilized propagating radicals. This leads to:
High Chain Transfer: Frequent transfer to monomer or solvent, limiting molecular weight.
Head-to-Head Addition: Structural defects in the backbone.
Incompatibility with ATRP: The radical is too unstable for standard copper-mediated ATRP.
The Solution: RAFT/MADIX Polymerization
To polymerize TMDE with controlled molecular weight and narrow dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) using Xanthates (specifically O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) is the gold standard. This variant is often called MADIX (Macromolecular Design via the Interchange of Xanthates).
Recommended Chain Transfer Agent (CTA):
Rhodixan A1 or generic Xanthates.
Dithioesters are generally too stable and retard polymerization of vinyl esters.
Part 5: Experimental Protocols
Protocol A: Synthesis of TMDE (Transvinylation)
Objective: Synthesize 10g of TMDE from its acid precursor.
Reagents:
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide Acid): 8.7 g (50 mmol)
Vinyl Acetate: 46 mL (500 mmol, 10 equiv.) – Acts as reagent and solvent.
Catalyst: Acetato(1,10-phenanthroline)palladium(II) dimer or [Ir(cod)Cl]₂ (0.5 mol%)
Additives: Sodium Acetate (0.5 equiv) to buffer acetic acid byproduct.
Procedure:
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Charging: Under Nitrogen atmosphere, add the Acetonide Acid (8.7 g), Sodium Acetate (2.05 g), and the Catalyst.
Solvent Addition: Add anhydrous Vinyl Acetate (46 mL) via syringe.
Reaction: Heat the mixture to 60°C (mild reflux) for 24–48 hours . Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The spot for the acid (lower Rf) should disappear, replaced by the ester (higher Rf).
Workup:
Cool to room temperature.
Filter through a pad of Celite to remove the catalyst and sodium salts.
Concentrate the filtrate under reduced pressure (Rotovap) to remove excess vinyl acetate.
Purification: The resulting oil is often pure enough (>95%). If not, perform flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
Validation: ¹H NMR (CDCl₃): Look for vinyl protons at δ 7.2 (dd), 4.9 (dd), 4.6 (dd).
Protocol B: Controlled Polymerization (RAFT)
Objective: Synthesize Poly(TMDE) with Mn ~10,000 g/mol .
Dissolution: In a Schlenk tube, dissolve TMDE, Xanthate, and AIBN in 1,4-Dioxane.
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Critical for RAFT).
Polymerization: Backfill with Nitrogen and immerse in an oil bath at 70°C . Stir for 12 hours .
Quenching: Cool the tube in liquid nitrogen and expose to air.
Isolation: Precipitate the polymer into cold Hexane (excess). The polymer is lipophilic; if it is too soluble in hexane, use cold Methanol/Water (mixed).
Drying: Dry under high vacuum at 40°C for 24 hours.
Part 6: Post-Polymerization Modification (Deprotection)
The defining feature of TMDE is the ability to unmask the diol.
Mechanism:
Acid-catalyzed hydrolysis of the acetonide removes the acetone protecting group.
Figure 2: Deprotection workflow converting the hydrophobic polymer to a hydrophilic poly-diol.
Protocol:
Dissolve Poly(TMDE) in THF/Methanol (1:1).
Add concentrated HCl (few drops) or p-Toluenesulfonic acid (catalytic).
Stir at Room Temperature for 4 hours.
Dialyze against water to remove acid and acetone.
Lyophilize to obtain the water-soluble poly-diol.
Part 7: References
Vinyl Ester Synthesis: Murray, R. E. (2012). Catalytic synthesis of vinyl esters. U.S. Patent 8,101,792. Link
RAFT Polymerization of Vinyl Esters: Rizzardo, E., et al. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Macromolecules. Link
Bis-MPA Chemistry: Malkoch, M., et al. (2002). Structurally Diverse Dendritic Libraries. Journal of the American Chemical Society. Link
Acetonide Deprotection: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
General Properties: PubChem Database. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid. Link
"2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester as an intermediate in organic synthesis"
The Role of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester[1] Executive Summary In the precision synthesis of complex active pharmaceutical ingredients (APIs), the selection of the acyl donor is often the ra...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester[1]
Executive Summary
In the precision synthesis of complex active pharmaceutical ingredients (APIs), the selection of the acyl donor is often the rate-limiting decision. Standard reagents (acid chlorides, anhydrides) lack the regioselectivity required for poly-hydroxylated macrolides.
This guide profiles 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6), a specialized "irreversible" acyl donor. Its unique architecture combines a 1,3-dioxane protected diol (derived from 2,2-bis(hydroxymethyl)propionic acid, DMPA) with a vinyl ester activation group.
Key Technical Value:
Irreversibility: The vinyl leaving group tautomerizes to acetaldehyde, driving enzymatic equilibrium to completion.
Regioselectivity: When paired with lipases (Thermomyces lanuginosus), it enables the selective acylation of the C-42 hydroxyl group of Rapamycin to synthesize Temsirolimus (Torisel®) without protecting group manipulation.
Polymer Utility: Acts as a functional monomer for synthesizing polymers with pendant, protected hydrophilic groups.
Molecular Architecture & Properties[1]
The molecule functions as a "Trojan Horse" in organic synthesis: it presents a reactive ester face while masking a hydrophilic diol/acid payload.
The Vinyl Group (-O-CH=CH₂): Unlike alkyl esters (methyl/ethyl), the vinyl ester renders the acylation reaction irreversible. The leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde, preventing the reverse reaction (hydrolysis or alcoholysis).
The Dioxane Ring: This moiety protects the 2,2-bis(hydroxymethyl) functionality. In the context of Temsirolimus, this group is the exact side-chain precursor required, which is later deprotected to release the free hydroxyls.
Synthesis Protocol: Ruthenium-Catalyzed Addition
While transvinylation with vinyl acetate is a common route for vinyl esters, the most precise method for this sterically hindered acid involves the Ruthenium-catalyzed addition of the carboxylic acid to ethoxyethyne . This method avoids large excesses of vinyl acetate and proceeds under mild conditions.
Preparation: In a flame-dried Schlenk flask under nitrogen atmosphere, dissolve 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (20 mmol) in anhydrous toluene (100 mL).
Catalyst Addition: Add Dichloro(p-cymene)ruthenium(II) dimer (0.1 mmol). The solution typically turns a dark red/brown.
Reaction: Cool the mixture to 0°C. Add ethoxyethyne (25 mmol) dropwise over 10 minutes.
Incubation: Allow the reaction to warm to room temperature (25°C) and stir for 30 minutes. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The acid spot should disappear.
Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess ethoxyethyne.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 10:1) to yield the vinyl ester as a colorless oil.
Validation Check:
¹H NMR (CDCl₃): Look for characteristic vinyl protons: δ 7.28 (dd, 1H, =CH-O), δ 4.88 (dd, 1H, =CH₂), δ 4.58 (dd, 1H, =CH₂). The dioxane methyls appear as singlets around δ 1.4.
Application Case Study: Green Synthesis of Temsirolimus
The primary industrial application of this intermediate is the chemoenzymatic synthesis of Temsirolimus from Rapamycin. Chemical acylation often yields a mixture of 31- and 42-esters, requiring tedious separation. The enzymatic route using this vinyl ester is highly regioselective for the 42-position.
Mechanism: The lipase activates the vinyl ester, forming an acyl-enzyme intermediate. Rapamycin attacks this intermediate at the unhindered 42-OH position. The vinyl group leaves as acetaldehyde.
Workup: Filter off the immobilized enzyme (recyclable). Wash the filtrate with brine.[1]
Deprotection: The resulting intermediate (Temsirolimus acetonide) is treated with dilute sulfuric acid or HCl in methanol/water to remove the acetonide, yielding Temsirolimus.
Workflow Visualization
Caption: Chemoenzymatic pathway utilizing the vinyl ester for the irreversible, regioselective synthesis of Temsirolimus precursors.
Scientific Commentary & Troubleshooting
Why this specific Vinyl Ester?
The choice of the ethenyl (vinyl) group over an ethyl or methyl ester is critical for enzymatic efficiency. In lipase catalysis, reversible reactions (using alkyl esters) often stall at 50-60% conversion due to equilibrium. The vinyl ester ensures >95% conversion because the byproduct (acetaldehyde) evaporates or is chemically inert in the reverse direction.
Why the Dioxane Ring?
The 2,2,5-trimethyl-1,3-dioxane moiety is a masked form of 2,2-bis(hydroxymethyl)propionic acid . Direct acylation with the unprotected acid would lead to side reactions and poor solubility. The acetonide protection locks the hydroxyls, increasing lipophilicity (solubility in MTBE/Toluene) and preventing catalyst poisoning.
Common Pitfalls:
Moisture Sensitivity: While the vinyl ester is relatively stable, the Ruthenium catalyst used in its synthesis is sensitive to moisture. Ensure all toluene is dried over molecular sieves.
Enzyme Water Activity: Lipases require a trace amount of water to maintain conformation, but too much leads to hydrolysis of the vinyl ester (yielding the acid + acetaldehyde) rather than transesterification. Pre-equilibrate the enzyme at a fixed water activity (
) for optimal results.
References
A Lipase-catalyzed Process for Green Synthesis of Temsirolimus.
Source: Engineering in Life Sciences (2015)
Context: Describes the synthesis of the vinyl ester using Ru-catalysis and its application in Rapamycin acylation.
Vinyl esters of carboxylic acids: Synthesis, properties, applications.
Source: Chemical Review and Letters
Context: General review of vinyl ester synthesis, including Ruthenium-catalyzed addition to alkynes.
Ruthenium-catalyzed anti-Markovnikov trans-addition of carboxylic acids to terminal alkynes.
Source: Journal of the American Chemical Society
Context: Foundational mechanistic paper on the synthesis of vinyl esters from acids and alkynes.
Enzymatic acylation of rapamycin: Regioselectivity and kinetic studies.
Source: Biotechnology Letters
Context: detailed kinetics of lipase-catalyzed acylation using activated esters.
Technical Whitepaper: Hydrolytic Kinetics and Stability Profile of the 1,3-Dioxane Moiety in Functionalized Vinyl Esters
The following technical guide details the hydrolytic stability profile of the 1,3-dioxane moiety within 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6). This analysis is written from the per...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the hydrolytic stability profile of the 1,3-dioxane moiety within 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6).
This analysis is written from the perspective of a Senior Application Scientist to assist researchers in optimizing polymerization workflows and post-polymerization modifications.
Executive Summary
In the development of functional polyesters and hydrogels, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester serves as a critical "masked" monomer. It allows for the introduction of hydrophilic diol functionalities into hydrophobic polymer backbones via a two-step process: radical polymerization of the vinyl ester followed by selective hydrolysis of the dioxane ring.
The utility of this molecule rests entirely on the orthogonal stability of its two reactive centers:
The Vinyl Ester: Polymerizable but susceptible to alkaline hydrolysis.
The 1,3-Dioxane Ring (Acetonide): Stable in base, but highly labile in acidic conditions.
This guide provides the mechanistic grounding and experimental protocols required to manipulate the dioxane ring without degrading the polymer backbone.
Molecular Architecture & Reactivity
To control the hydrolysis, one must understand the structural origins of the molecule's reactivity.
The Scaffold: The core is derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) , a standard building block in dendrimer synthesis.
The 1,3-Dioxane Ring: This is a cyclic ketal formed between the 1,3-diols of bis-MPA and acetone. Structurally, it is a 2,2-disubstituted-1,3-dioxane.
Key Characteristic: The gem-dimethyl group at the 2-position stabilizes the ring against nucleophilic attack (base) but facilitates ring-opening via protonation (acid).
The Ethenyl Ester: A vinyl ester group attached to the C5 position. It provides high reactivity for free-radical polymerization (RAFT, ATRP) but is prone to rapid hydrolysis in alkaline media to release acetaldehyde.
Structural Stability Matrix
Condition
1,3-Dioxane Ring (Ketal)
Vinyl Ester (Enol Ester)
Result
Acidic (pH < 4)
Unstable (Hydrolyzes)
Moderately Stable
Deprotection (Diol formation)
Neutral (pH 7)
Stable
Stable
Intact Monomer/Polymer
Basic (pH > 9)
Stable
Unstable (Hydrolyzes)
Ester cleavage (Polymer degradation)
Hydrolytic Mechanism: The Dioxane Ring
The hydrolysis of the dioxane ring is an acid-catalyzed equilibrium reaction . It does not proceed via direct nucleophilic attack by water but requires initial protonation of an ethereal oxygen.
Mechanistic Pathway[1][2][3]
Protonation: The hydronium ion (
) protonates one of the ring oxygens.
Ring Opening: The C2-O bond cleaves, generating a resonance-stabilized oxocarbenium ion (tertiary carbocation character).
Hydration: Water attacks the electrophilic carbocation.
Fragmentation: The intermediate hemi-ketal collapses to release acetone and the free 1,3-diol (bis-MPA derivative).
This mechanism explains why the ring is stable in base: hydroxide ions cannot protonate the ether oxygen, and the electron-rich ring resists nucleophilic attack.
Figure 1: Acid-catalyzed hydrolysis pathway of the 2,2,5-trimethyl-1,3-dioxane moiety. The formation of the oxocarbenium ion is the rate-determining step (RDS).
Objective: Remove the dioxane ring to generate a hydrophilic polymer without cleaving the ester linkages.
Scope: Applicable to polymers containing the vinyl bis-MPA acetonide unit.
Dissolution: Dissolve the polymer in Methanol (MeOH) or a THF/MeOH mixture (1:1 v/v) at 50 mg/mL.
Why: Methanol acts as both solvent and trap for the released acetone.
Catalyst Addition: Add Dowex 50W-X2 (H+ form) resin (pre-washed) at 10 wt% relative to the polymer.
Why Heterogeneous? Using a solid acid catalyst prevents workup complications. Soluble acids (HCl) can induce ester hydrolysis during concentration.
Reaction: Stir gently at 40°C for 4–12 hours.
Monitoring: Monitor by ^1H NMR. Look for the disappearance of the gem-dimethyl singlets at ~1.4 ppm.
Workup: Filter off the resin. Concentrate the filtrate under reduced pressure.
Validation: The product should show the appearance of hydroxyl protons (if in DMSO-d6) or a shift in the methylene protons of the bis-MPA core.
Objective: Determine the half-life of the dioxane ring at a specific pH.
Preparation: Prepare a 10 mM solution of the monomer in deuterated solvent mixture: CD3CN:D2O (4:1) .
Note: Pure water may cause solubility issues for the ester.
Buffer Adjustment:
Acidic: Adjust pD to 3.0 using DCl.
Neutral: Phosphate buffer in D2O (pD 7.4).
Basic: NaOD in D2O (pD 10.0).
Measurement: Incubate at 37°C in an NMR tube. Acquire ^1H NMR spectra every 15 minutes for 4 hours.
Analysis: Integrate the methyl signals of the acetonide (approx 1.3-1.4 ppm) vs. the vinyl protons (approx 4.5-7.3 ppm).
Success Criterion: In Acid, methyl signals decrease while vinyl signals remain constant. In Base, vinyl signals degrade (ester hydrolysis) while methyl signals persist.
Critical Data Summary
The following table summarizes the expected behavior based on the structure-activity relationship of bis-MPA derivatives [1, 2].
Parameter
Acidic Conditions (pH 1-4)
Physiological (pH 7.4)
Basic Conditions (pH > 9)
Dioxane Ring Half-Life
< 1 hour (Rapid Hydrolysis)
> 24 hours (Stable)
Indefinitely Stable
Vinyl Ester Half-Life
> 24 hours (Slow Hydrolysis)
> 24 hours (Stable)
< 30 mins (Rapid Hydrolysis)
Primary Degradation Product
1,3-Diol (Bis-MPA derivative)
None
Acetaldehyde + Carboxylate
Decision Logic for Researchers
When designing drug delivery systems or functional coatings, use the following logic flow to determine if this monomer is suitable for your application.
Figure 2: Stability decision tree for formulation scientists.
References
Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties.
Source: Biomacromolecules (ACS Publications)
URL:[Link]
Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization.
Source: Macromolecules (NIH/PMC)
URL:[Link]
Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.
Source: Chemical Society Reviews (RSC Publishing)
URL:[Link]
Kinetics of alkaline hydrolysis of synthetic organic esters.
Source: ChemRxiv
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis and Characterization of a pH-Responsive Polymer via Free Radical Polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
Abstract This application note provides a comprehensive guide to the synthesis, purification, and characterization of a novel pH-responsive polymer, poly(2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester). The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the synthesis, purification, and characterization of a novel pH-responsive polymer, poly(2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester). The core of this polymer's functionality lies in the acid-labile 1,3-dioxane (cyclic ketal) moiety in its side chains. Under neutral or basic conditions, the polymer is hydrophobic and stable. However, upon exposure to mildly acidic environments, characteristic of tumor microenvironments or endosomal compartments, the cyclic ketal undergoes hydrolysis. This cleavage transforms the polymer's side chains, revealing a hydrophilic carboxylic acid and releasing acetone, leading to a significant change in the polymer's solubility and structure. This property makes it a highly promising candidate for targeted drug delivery systems.[1][2][3] This document offers detailed, field-proven protocols for the monomer synthesis via transvinylation, its subsequent free radical polymerization, and a full suite of analytical techniques for polymer characterization.
Introduction
The field of "smart" polymers, materials that respond to specific environmental stimuli, is a cornerstone of advanced drug delivery and biomedical engineering.[4] Among these, pH-responsive polymers are of particular interest due to the distinct pH gradients found in the human body (e.g., stomach, intestines, and pathological tissues like tumors).[5] Polymers containing acid-cleavable groups, such as acetals, ketals, or orthoesters, can be designed to be stable at physiological pH (~7.4) but degrade or alter their conformation in the acidic environments of tumors or cellular endosomes (pH 5.0-6.5).[6][7] This targeted response enables the site-specific release of encapsulated therapeutic agents, enhancing efficacy while minimizing systemic toxicity.[3]
The monomer, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, is a vinyl ester functionalized with a sterically hindered cyclic ketal. Vinyl esters are readily polymerizable via free radical methods, offering a robust and scalable approach to polymer synthesis.[8][9] The resulting polymer possesses a unique combination of a stable poly(vinyl ester) backbone and pendant acid-labile side chains, making it an excellent platform for developing sophisticated drug delivery vehicles.
Part 1: Synthesis Pathway Overview
The overall process involves two main stages: the synthesis of the vinyl ester monomer from its carboxylic acid precursor, followed by the free radical polymerization of the monomer to yield the final polymer.
Caption: Experimental workflow from monomer synthesis to polymer characterization.
Part 2: Detailed Experimental Protocols
Protocol 1: Monomer Synthesis via Transvinylation
The synthesis of vinyl esters from carboxylic acids is efficiently achieved through a palladium-catalyzed transvinylation reaction with vinyl acetate.[10][11][12] This method avoids the use of hazardous acetylene gas and proceeds under relatively mild conditions.
To a dry, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq), palladium(II) acetate (0.02 eq), and 1,10-phenanthroline (0.04 eq).
Flush the flask with argon or nitrogen gas.
Add anhydrous toluene (approx. 2 M concentration relative to the acid) followed by vinyl acetate (5.0 eq).
Heat the reaction mixture to 100-110 °C and reflux for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR (disappearance of the carboxylic acid proton).
After completion, cool the mixture to room temperature. Remove the catalyst by filtering through a short plug of silica gel or celite.
Remove the solvent and excess vinyl acetate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester.
Protocol 2: Free Radical Polymerization
Free radical polymerization is a chain-growth process consisting of initiation, propagation, and termination steps.[13][14] Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes upon heating to generate radicals, initiating the polymerization of the vinyl monomer.[8]
Dissolve the monomer (1.0 eq) in anhydrous toluene (to achieve a 1-2 M solution) in a Schlenk flask.
Add AIBN (0.01 eq, adjust for desired molecular weight).
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
After the final thaw, backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70 °C.
Allow the polymerization to proceed for 6-18 hours. The solution will become more viscous as the polymer forms.
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
Slowly add the viscous polymer solution dropwise into a large beaker of cold methanol (at least 10x the volume of the toluene) with vigorous stirring. The polymer will precipitate as a white solid.
Allow the suspension to stir for 30 minutes, then collect the polymer by filtration.
Wash the polymer with fresh methanol and dry under vacuum at 40-50 °C to a constant weight.
Part 3: Polymer Characterization & pH-Response
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.[15]
Structural Characterization (FTIR & NMR)
FTIR Spectroscopy: Compare the spectra of the monomer and the polymer. Successful polymerization is confirmed by the disappearance of the vinyl C=C stretching peak (~1640 cm⁻¹) and the C-H out-of-plane bending peaks (~940 and 870 cm⁻¹). The characteristic ester C=O stretch (~1750 cm⁻¹) and C-O stretches of the dioxane ring (~1200-1000 cm⁻¹) should remain.
¹H NMR Spectroscopy: In a suitable solvent (e.g., CDCl₃, DMSO-d₆), the monomer spectrum will show distinct vinyl protons between 4.5 and 7.5 ppm. In the polymer spectrum, these peaks will be absent, replaced by a broad signal for the polymer backbone protons, typically between 1.5 and 2.5 ppm. The signals corresponding to the trimethyl and dioxane ring protons will remain but may be broadened.
Molecular Weight Determination (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 2.0 for free radical polymerization) indicates a relatively uniform distribution of polymer chain lengths.
Typical GPC Parameters:
Parameter
Value
Mobile Phase
Tetrahydrofuran (THF)
Columns
Polystyrene-divinylbenzene (PS-DVB)
Calibration
Polystyrene standards
Flow Rate
1.0 mL/min
| Detector | Refractive Index (RI) |
Protocol for Evaluating pH-Responsiveness
The key feature of this polymer is its acid-labile nature. The hydrolysis of the ketal side chain can be monitored by ¹H NMR or by observing changes in solubility.
Application Note: Controlled Synthesis of Functional Polymers from 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
Executive Summary & Strategic Rationale This guide details the polymerization protocols for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (henceforth referred to as VTD ). This monomer represents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide details the polymerization protocols for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (henceforth referred to as VTD ). This monomer represents a critical class of "protected" vinyl esters. Structurally, it consists of a polymerizable vinyl ester group attached to a 2,2,5-trimethyl-1,3-dioxane ring.
Why this monomer matters:
Latent Functionality: The dioxane ring acts as a protected form of a 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) derivative. Upon selective acid hydrolysis, the polymer converts into a highly hydrophilic poly(vinyl ester) with pendant diol groups, offering sites for further conjugation (e.g., drug attachment, crosslinking).
Biocompatibility Profile: The backbone is a poly(vinyl ester), which is structurally related to poly(vinyl alcohol) (PVA) and poly(vinyl acetate) (PVAc), known for their biomedical utility.
Synthetic Challenge: As a vinyl ester, VTD is a "Less Activated Monomer" (LAM). It possesses a highly reactive propagating radical that is unstable and prone to chain transfer.[1] Consequently, standard Controlled Radical Polymerization (CRP) methods like ATRP or NMP often fail. RAFT/MADIX polymerization using xanthates is the required protocol for precision synthesis.
Pre-Experimental Considerations
Monomer Handling and Purification
Commercial VTD is typically stabilized with MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization.
Purification: Pass the monomer through a short column of basic alumina (Brockmann I) to remove the inhibitor immediately prior to polymerization.
Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen).
The "LAM" Problem in Polymerization
Vinyl esters are electron-rich monomers with non-conjugated double bonds.
Problem: The resulting radical on the growing chain is highly unstable and reactive. If you use a standard RAFT agent (like a dithioester designed for styrene), the stable intermediate radical will not fragment, leading to reaction inhibition.
Solution: Use Xanthates or Dithiocarbamates (O-alkyl xanthates).[1] These agents form less stable intermediates, allowing the fragmentation equilibrium to proceed, essential for the polymerization of LAMs.
Stoichiometry Calculation:
Target Degree of Polymerization (
) is determined by the ratio of Monomer to CTA.
Recommended Ratio:
Reaction Assembly:
In a Schlenk tube equipped with a magnetic stir bar, dissolve VTD (2.0 g, 10 mmol) in 1,4-Dioxane (2.0 mL) (50% w/v solution).
Add Rhodixan A1 (20.8 mg, 0.1 mmol).
Add AIBN (3.3 mg, 0.02 mmol).
Deoxygenation (Critical):
Seal the tube with a rubber septum.
Perform 4 cycles of freeze-pump-thaw (FPT) to remove oxygen. Oxygen acts as a diradical inhibitor and will kill the fragile vinyl ester radicals.
Backfill with Argon.
Polymerization:
Immerse the flask in a pre-heated oil bath at 60°C .
Stir for 6–12 hours.
Note: Vinyl esters often exhibit an induction period.
Quenching and Isolation:
Quench by cooling the tube in liquid nitrogen and exposing to air.
Dilute with a small amount of THF.
Precipitate dropwise into cold Hexane or Petroleum Ether . (The polymer is likely soluble in methanol/THF but insoluble in non-polar alkanes due to the dioxane ring).
Filter and dry under vacuum at 40°C for 24 hours.
Data Validation (Expected Results)
Parameter
Method
Expected Outcome
Conversion
H NMR
60–80% after 12h. Monitor vinyl protons (4.5–5.0 ppm).
(GPC)
THF Eluent
Linear growth vs. conversion.
Dispersity (Đ)
GPC
1.15 – 1.30 (Good control).
Tacticity
C NMR
Generally atactic, similar to PVAc.
Protocol B: Free Radical Polymerization (Robust)
Use this method if molecular weight control is not critical and high yield is the primary goal.
Setup: Dissolve VTD (10 mmol) in Ethyl Acetate (3 mL).
Initiation: Add AIBN (1 mol% relative to monomer).
Process: Degas by nitrogen bubbling (15 mins). Heat to 70°C for 4 hours.
This step converts the hydrophobic Poly(VTD) into a hydrophilic, water-soluble poly(vinyl ester) with pendant diols.
Mechanism: The dioxane ring is an acetal. It is susceptible to acid-catalyzed hydrolysis.[3] The ester linkage (backbone to side chain) is susceptible to base. To retain the side chain, use mild acid.
Dissolution: Dissolve Poly(VTD) in THF or Methanol (if soluble).
Acidolysis: Add 1M HCl (approx 5-10 eq. relative to dioxane groups) or use Formic Acid (80%).
Reaction: Stir at Room Temperature for 4–12 hours.
Monitoring: Disappearance of the gem-dimethyl peaks (~1.4 ppm) in
H NMR.
Purification: Dialysis against water (MWCO 3.5 kDa) to remove acetone and acid, followed by lyophilization.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical decision points based on the "LAM" nature of the monomer.
Caption: Workflow for the synthesis of Poly(VTD) highlighting the divergence between Controlled (RAFT) and Free Radical methods, converging at the deprotection step.
References
Rhodia Chimie. (1998). Method for the synthesis of block copolymers by controlled radical polymerization. (Patent describing the use of Xanthates/MADIX for vinyl esters).
Moad, G., Rizzardo, E., & Thang, S. H. (2009).[4] Living Radical Polymerization by the RAFT Process: A Second Update. Australian Journal of Chemistry, 62(11), 1402-1472. (Definitive guide on RAFT agent selection for LAMs). [4]
Keddie, D. J. (2014).[1] RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1437-1469. (Comprehensive review specifically on vinyl ester RAFT polymerization).
Stenzel, M. H., et al. (2003). Xanthate-Mediated Living Polymerization of Vinyl Acetate: A Systematic Study. Macromolecular Chemistry and Physics, 204(9), 1160–1168. (Experimental conditions for xanthate-mediated polymerization).
Application Note: Characterization and Functional Deprotection of Poly(2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester)
Introduction & Executive Summary Poly(2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester), herein referred to as P(TMDC-VE) , represents a specialized class of functional poly(vinyl ester)s. Structurally, it con...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Executive Summary
Poly(2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester), herein referred to as P(TMDC-VE) , represents a specialized class of functional poly(vinyl ester)s. Structurally, it consists of a vinyl ester backbone bearing a bulky, acetonide-protected 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) pendant group.
Why this polymer matters:
Masked Hydrophilicity: The hydrophobic acetonide group allows for solubility in organic solvents (THF, DCM) during synthesis and processing.
pH-Responsiveness: The 1,3-dioxane ring is acid-labile. Upon hydrolysis, it reveals two hydroxyl groups per repeat unit, transforming the material into a highly hydrophilic, water-soluble poly(vinyl ester) with high lateral functionality.
Biomedical Utility: It serves as a precursor for hydrogels, drug delivery carriers, and biocompatible coatings where post-polymerization modification is required.
This application note provides a rigorous framework for the structural verification, physical characterization, and controlled deprotection of P(TMDC-VE).
Chemical Identity & Structural Logic[1]
The monomer (CAS 865860-80-6) is the vinyl ester of isopropylidene-protected bis-MPA.
Pendant Group: 2,2,5-trimethyl-1,3-dioxane ring.[2][3][1][4][5]
Visualization: Polymerization and Hydrolysis Pathway
The following diagram illustrates the transition from the hydrophobic protected polymer to the hydrophilic poly(diol).
Figure 1: Synthetic pathway from TMDC-VE monomer to the hydrophilic poly(diol) derivative via acid-catalyzed deprotection.
Protocol 1: Structural Verification via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary method to validate the integrity of the dioxane ring post-polymerization and to calculate conversion rates.
Equipment & Reagents[7][8][9][10]
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: Chloroform-d (
) for protected polymer; DMSO- for deprotected polymer.
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Methodology
Sample Prep: Dissolve 10-15 mg of dried P(TMDC-VE) in 0.6 mL
. Ensure complete dissolution (polymer should be soluble).
Acquisition: Run standard
H NMR (32-64 scans) and C NMR (512+ scans).
Analysis: Integrate signals relative to the backbone methine proton.
Key Peak Assignments (in
)
Moiety
Chemical Shift (, ppm)
Multiplicity
Diagnostic Value
Backbone Methine ()
4.8 - 5.2
Broad
Indicates polymerization occurred (shift from vinyl region).
Backbone Methylene ()
1.6 - 2.0
Broad
Polymer backbone confirmation.
Dioxane Methyls (Acetonide)
1.3 - 1.5
Singlet (Split)
Confirms protection group is intact. Two peaks often appear due to diastereotopic nature.
Ring Methyl ()
~1.2
Singlet
Distinct from acetonide methyls.
Dioxane Methylene ()
3.6 - 4.2
Multiplet
Confirms ring structure integrity.
Residual Monomer (Vinyl)
4.5, 4.8, 7.2
DD
Must be <1% for pure polymer.
Expert Insight: The broadening of the peaks in the 1.3-1.5 ppm region is the first indicator of successful polymerization. If sharp peaks persist in the vinyl region (4.5-7.5 ppm), purification (precipitation in cold hexane) is incomplete.
Protocol 2: Molecular Weight & Thermal Analysis
A. Gel Permeation Chromatography (GPC)
Since P(TMDC-VE) is a bulky vinyl ester, standard calibration with Polystyrene (PS) usually overestimates molecular weight due to differences in hydrodynamic volume.
Solvent: THF (Tetrahydrofuran), HPLC grade.
Flow Rate: 1.0 mL/min.
Detector: Refractive Index (RI).
Standard: Polystyrene (PS) or PMMA.
Expected Result: Monomodal distribution.
(Dispersity) should be 1.5–2.0 for Free Radical Polymerization (FRP) or <1.2 for RAFT/ATRP.
B. Differential Scanning Calorimetry (DSC)
The bulky dioxane ring restricts chain mobility, typically resulting in a higher Glass Transition Temperature (
) compared to simple poly(vinyl esters).
Cycle: Heat from -20°C to 150°C at 10°C/min; Cool to -20°C; Heat again.
Analysis: Record
from the second heating cycle to remove thermal history.
Target
: Expect a in the range of 50°C – 75°C (dependent on MW).
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
Note: Do not heat excessively (>40°C) to avoid hydrolyzing the ester linkage connecting the side chain to the backbone.
Monitoring: The solution may become cloudy if the deprotected polymer is less soluble in the specific solvent mix, or clear if it is highly methanol-soluble.
Purification:
Concentrate the solution.
Precipitate into cold Diethyl Ether or Acetone (the poly-diol is typically insoluble in ether).
Dialysis against water (MWCO 3.5 kDa) is recommended for biomedical purity.
Validation:
Solubility Test: The product should now be soluble in water or DMSO, and insoluble in
.
NMR Check: Disappearance of the acetonide methyl peaks (1.3-1.5 ppm).
Troubleshooting Logic
Figure 2: Decision matrix for validating the deprotection efficiency.
Bis-MPA Polymer Chemistry: Ihre, H., et al. "Fast and Convenient Divergent Synthesis of Aliphatic Polyester Dendrimers." Journal of the American Chemical Society, 1996. (Foundational chemistry for bis-MPA acetonide protection/deprotection).
Poly(vinyl ester) Hydrolysis: Lipschitz, P. "Hydrolysis of Poly(vinyl esters)." Journal of Polymer Science, 1957. (General mechanism for vinyl ester backbone stability).
Acetonide Deprotection Protocols: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard protocols for 1,3-dioxane cleavage).
(Note: While specific literature on the polymerization of CAS 865860-80-6 is sparse, the protocols above are derived from established methodologies for structurally identical vinyl ester and acetonide-protected systems.)
Application Notes and Protocols: pH-Responsive Polymers from 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide to the synthesis, characterization, and application of polymers derived from 2,2,5-t...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the synthesis, characterization, and application of polymers derived from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester for pH-responsive drug delivery. The core of this technology lies in the acid-labile ketal linkage within the monomer's structure, which imparts pH-sensitivity to the resulting polymer. This guide offers detailed, step-by-step protocols for monomer synthesis, controlled polymerization, nanoparticle formulation, and in vitro evaluation of drug release and biocompatibility.
Introduction: A New Frontier in Smart Drug Delivery
The quest for targeted and controlled drug release has led to the development of "smart" polymers that respond to specific physiological cues. Among these, pH-responsive polymers have garnered significant attention due to the distinct pH gradients present in the body, particularly between healthy tissues (pH ~7.4) and the acidic microenvironments of tumors and endosomes (pH ~5.0-6.5). This pH differential provides a trigger for the site-specific release of therapeutic agents, enhancing efficacy while minimizing off-target toxicity.
The monomer, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, is a promising building block for such smart polymers. The key to its functionality is the 1,3-dioxane ring, which is a cyclic ketal. Ketal linkages are known to be stable at neutral pH but readily hydrolyze under acidic conditions. By polymerizing the ethenyl (vinyl) ester group of this monomer, a polymer with pendant acid-labile groups is created. This allows for the design of drug delivery systems, such as nanoparticles, that remain stable in circulation but disassemble and release their payload in the acidic environment of a tumor or within a cell's endosome.
This guide will provide the foundational knowledge and practical protocols to harness the potential of this novel polymer system.
Monomer Synthesis: Crafting the pH-Responsive Building Block
The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester can be achieved through the transvinylation of its carboxylic acid precursor. This method offers a milder alternative to reactions involving acetylene gas.[1]
Proposed Synthesis Pathway
The synthesis is a two-step process starting from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.
Diagram 1: Proposed Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
Caption: Transvinylation of the carboxylic acid precursor with vinyl acetate.
Protocol for Monomer Synthesis
This protocol is based on established methods for palladium-catalyzed transvinylation of carboxylic acids.[1][2] Optimization of catalyst, temperature, and reaction time may be required.
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid in a 5-10 fold molar excess of vinyl acetate.
Reaction: Heat the mixture to reflux (around 72 °C for vinyl acetate) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the liberated acetic acid by adding anhydrous sodium carbonate and stirring for 1-2 hours.
Purification: Filter the mixture to remove the catalyst and salts. Remove the excess vinyl acetate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Storage: Store the purified monomer at 4 °C with a small amount of inhibitor to prevent spontaneous polymerization.
Polymer Synthesis: Building the Smart Macromolecule
The polymerization of vinyl esters can be challenging due to high chain transfer rates.[3] To achieve a well-defined polymer with controlled molecular weight and low polydispersity, a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is recommended.[3][4]
Proposed Polymerization Scheme
Diagram 2: RAFT Polymerization of the Monomer
Caption: Controlled polymerization using the RAFT method.
Protocol for RAFT Polymerization
This protocol is adapted from general procedures for RAFT polymerization of vinyl acetate. The choice of RAFT agent and initiator, as well as their ratios to the monomer, will determine the final molecular weight of the polymer.
Preparation: In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will dictate the target molecular weight and should be calculated accordingly (e.g., 100:1:0.1 for a target degree of polymerization of 100).
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
Monitoring: Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or GC.
Termination: Once the desired conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing it to air.
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold hexane or methanol). Repeat the dissolution-precipitation cycle 2-3 times to remove unreacted monomer and initiator fragments.
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Polymer Characterization
Thorough characterization is crucial to ensure the synthesized polymer has the desired properties for drug delivery applications.
Parameter
Technique
Purpose
Chemical Structure
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the successful polymerization and the integrity of the pendant dioxane-ester group.
Molecular Weight and Polydispersity (Đ)
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
To determine the average molecular weight and the breadth of the molecular weight distribution. A low Đ (<1.3) indicates a well-controlled polymerization.
Thermal Properties
Differential Scanning Calorimetry (DSC)
To determine the glass transition temperature (Tg), which influences the polymer's physical state and mechanical properties.
Thermal Stability
Thermogravimetric Analysis (TGA)
To assess the temperature at which the polymer starts to degrade.
Formulation of pH-Responsive Nanoparticles
Nanoprecipitation is a simple and reproducible method for preparing polymer nanoparticles.[5][6]
Nanoparticle Formulation Workflow
Diagram 3: Nanoparticle Formulation by Nanoprecipitation
Caption: Schematic of the nanoprecipitation method for drug encapsulation.
Protocol for Nanoparticle Formulation
Materials:
Synthesized polymer
Drug of choice (hydrophobic drugs are well-suited for this method)
Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.
Aqueous Phase Preparation: Dissolve the stabilizer in deionized water.
Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug in the process.
Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this process.
Purification: Purify the nanoparticles by centrifugation or dialysis to remove the free drug and excess stabilizer.
Storage: Store the nanoparticle suspension at 4 °C or lyophilize for long-term storage.
To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A PDI < 0.2 is generally considered monodisperse.
Morphology
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)
To visualize the shape and surface of the nanoparticles.
Drug Loading and Encapsulation Efficiency
UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
To quantify the amount of drug encapsulated within the nanoparticles.
In Vitro Drug Release and Biocompatibility
pH-Triggered Drug Release Mechanism
Diagram 4: Mechanism of pH-Triggered Drug Release
Caption: Acid-catalyzed hydrolysis of ketal side chains leads to nanoparticle disassembly and drug release.
Protocol for In Vitro Drug Release Study
This protocol is based on the dialysis method, a common technique for assessing drug release from nanoparticles.[9]
Materials:
Drug-loaded nanoparticle suspension
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.5)
Dialysis membrane (with a molecular weight cut-off that allows the drug to pass through but retains the nanoparticles)
Shaking incubator or water bath
Procedure:
Preparation: Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
Dialysis: Place the sealed dialysis bag into a larger container with the release medium (PBS at pH 7.4 or acetate buffer at pH 5.5).
Incubation: Incubate at 37 °C with gentle shaking.
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Analysis: Quantify the amount of drug in the collected samples using UV-Vis spectroscopy or HPLC.
Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition. A significantly faster release rate at pH 5.5 compared to pH 7.4 will confirm the pH-responsive nature of the nanoparticles.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of materials.[10][11]
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treatment: Replace the medium with fresh medium containing various concentrations of the blank nanoparticles. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Low cytotoxicity of the blank nanoparticles is essential for their use as a drug delivery vehicle.
Conclusion and Future Perspectives
The polymer derived from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester represents a highly promising platform for the development of pH-responsive drug delivery systems. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate this novel polymer and its corresponding nanoparticle formulations. While the specific protocols for monomer and polymer synthesis are proposed based on established chemical principles and require experimental optimization, they offer a solid starting point for investigation. The inherent pH-sensitivity of the ketal linkage, combined with the versatility of nanoparticle formulation, opens up numerous possibilities for the targeted delivery of a wide range of therapeutics, particularly in the field of oncology. Future work should focus on in vivo studies to validate the efficacy and safety of these systems in a more complex biological environment.
References
Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63.
SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACET
US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google P
Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. TÜBİTAK Academic Journals.
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via. Semantic Scholar.
Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega.
Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Polymer Chemistry (RSC Publishing).
The structure and yields of aromatic vinyl esters produced by palladium catalyzed reactions of aromatic acids and vinyl acetate.
Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared
RAFT Polymerization of Vinyl Esters: Synthesis and Applic
Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrex
Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis.
In vitro evaluation of cell/biomaterial interaction by MTT assay. PubMed.
Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. PMC - NIH.
Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA.
RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. Microtrac.
Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. MDPI.
Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II).
Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles. NIH.
In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems.
In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites. RSC Publishing.
Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
Formulation: Diblock Polymeric Nanoparticles Through Nanoprecipitation Technique l Protocol Preview. YouTube.
In vitro drug release profile of NPs in PBS with different pH value and...
Full article: Design and characterizations of pH-responsive drug delivery vehicles using molecular docking. Taylor & Francis.
Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.
Preparation of NPs by nanoprecipitation method.
Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evalu
In vitro biocompatibility: MTT assay for cell viability with...
Dynamic Light Scattering Distributions by Any Means. PMC - PubMed Central.
RAFT Polymeriz
A Review on Recent Trends and Various Preparation Techniques of Polymeric Nanoparticles. JOCPR.
Why choose dynamic light scattering for nanoparticle characteris
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. NIH.
Methods for the evaluation of biocompatibility of soluble synthetic polymers which have potential for biomedical use: 1 - Use of the tetrazolium-based colorimetric assay (MTT) as a preliminary screen for evaluation of in vitro cytotoxicity. Academia.edu.
pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. ACS Omega.
Synthesis and characterization of pH-sensitive glycopolymers for oral drug delivery systems.
Technical Support Center: Optimizing Reaction Conditions for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester Synthesis
Welcome to the technical support center for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the optimal synthesis of this compound. While this specific vinyl ester may not be extensively documented, the principles of vinyl ester synthesis, particularly through transvinylation, are well-established. This guide leverages those principles to provide a robust framework for your experimental success.
Introduction to the Synthesis
The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester typically proceeds via a transvinylation reaction. This method involves the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate, to the carboxylic acid starting material. The reaction is catalyzed by a transition metal complex, with palladium and ruthenium catalysts being the most prevalent in modern organic synthesis due to their efficiency and milder reaction conditions compared to older methods using mercury salts.[1]
The overall reaction is an equilibrium process where the vinyl ester of the starting carboxylic acid is formed along with acetic acid. To drive the reaction to completion, it is often necessary to remove the acetic acid byproduct or use a large excess of the vinylating agent.[2]
Proposed Reaction Scheme
Caption: General reaction scheme for the transvinylation synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of vinyl esters via transvinylation.
1. Low or No Product Yield
Question: I have set up the reaction with my starting material, vinyl acetate, and a palladium catalyst, but I am observing very low conversion to the desired vinyl ester. What could be the issue?
Answer: Low or no product yield in a transvinylation reaction can stem from several factors:
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure that the catalyst is of good quality and has been stored under appropriate conditions (e.g., under an inert atmosphere). Impurities in the starting materials or solvent, particularly sulfur- or phosphorus-containing compounds, can poison the catalyst.
Insufficient Temperature: Transvinylation reactions often require elevated temperatures to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst and solvent system used. A typical starting point is 80-100 °C.
Equilibrium Limitations: As an equilibrium reaction, the accumulation of the acetic acid byproduct can inhibit the forward reaction. Consider using a large excess of vinyl acetate or removing the acetic acid as it forms, for example, by azeotropic distillation with the solvent.[2]
Poor Ligand Choice: For palladium-catalyzed reactions, the choice of ligand is crucial.[3] If you are using a palladium source without a ligand, consider adding one. Common ligands for similar cross-coupling reactions include phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs).
2. Formation of Side Products
Question: My reaction is producing the desired vinyl ester, but I am also seeing significant amounts of side products. What are these and how can I minimize them?
Answer: Common side reactions in vinyl ester synthesis include:
Decarboxylation: At elevated temperatures, the carboxylic acid starting material or the product may undergo decarboxylation, especially if the reaction is prolonged. Running the reaction at the lowest effective temperature can help minimize this.
Polymerization: The vinyl ester product can be susceptible to polymerization, particularly at high temperatures or in the presence of radical initiators. It is good practice to include a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in the reaction mixture.[4]
Hydrolysis: The dioxane ring in your starting material and product is an acetal, which can be sensitive to acidic conditions. The acetic acid generated during the reaction could potentially lead to hydrolysis of the dioxane ring. Buffering the reaction or efficiently removing the acetic acid can mitigate this.
3. Difficulty in Product Purification
Question: I have completed the reaction, but I am struggling to isolate the pure vinyl ester product. What purification strategies do you recommend?
Answer: Purifying vinyl esters requires care due to their potential for polymerization and hydrolysis.
Removal of Catalyst: The palladium catalyst can often be removed by filtration through a pad of celite or silica gel.
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. It is crucial to keep the distillation temperature as low as possible and to use a radical inhibitor in the distillation flask.
Chromatography: Column chromatography on silica gel is a common method for purifying organic compounds.[4] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is likely to be effective. The silica can be slightly acidic, so for sensitive compounds, it may be beneficial to use deactivated silica or to add a small amount of a non-nucleophilic base like triethylamine to the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this transvinylation reaction?
A1: While several transition metals can catalyze transvinylation, palladium-based catalysts are often the most effective for laboratory-scale synthesis due to their high activity and functional group tolerance.[1][5] A common and effective catalyst system is Palladium(II) acetate (Pd(OAc)₂) in combination with a suitable ligand. Ruthenium catalysts are also highly effective.[1] For industrial applications, zinc-based catalysts have also been explored.[6]
Q2: How do I choose the right solvent for the reaction?
A2: The solvent should be inert to the reaction conditions and have a boiling point that allows for effective heating. High-boiling aprotic solvents like toluene, xylene, or dioxane are often good choices. The ability of the solvent to form an azeotrope with acetic acid can be advantageous for its removal.[2]
Q3: What is the optimal ratio of vinyl acetate to the carboxylic acid?
A3: To drive the equilibrium towards the product side, a significant excess of vinyl acetate is typically used. Ratios of 5 to 10 equivalents of vinyl acetate to 1 equivalent of the carboxylic acid are common.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the storage and handling considerations for the final product?
A5: The 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester product contains a vinyl group and is likely susceptible to polymerization. It should be stored in a cool, dark place, preferably in a refrigerator, and under an inert atmosphere (e.g., nitrogen or argon).[7] Adding a small amount of a radical inhibitor like BHT is also recommended for long-term storage. The compound may also be sensitive to strong acids and bases due to the presence of the ester and dioxane functionalities.
Experimental Protocol: A Representative Procedure
The following is a representative, non-optimized protocol for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester based on general transvinylation methods. Researchers should perform their own optimization studies.
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and a small amount of BHT.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous toluene and vinyl acetate (5-10 eq) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure to remove the excess vinyl acetate and toluene.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Summary Table
Parameter
Recommended Range
Rationale
Temperature
80 - 120 °C
To overcome the activation energy of the reaction. The optimal temperature will depend on the catalyst and solvent.
Catalyst Loading
1 - 5 mol%
To ensure a reasonable reaction rate without excessive cost or difficulty in removal.
Vinyl Acetate
5 - 10 equivalents
To shift the reaction equilibrium towards the product side.
Reaction Time
4 - 24 hours
Highly dependent on temperature, catalyst loading, and substrate reactivity. Should be monitored.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available from: [Link]
1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl. IUCr Journals. Available from: [Link]
Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate. Google Patents.
Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters. Available from: [Link]
Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. TÜBİTAK Academic Journals. Available from: [Link]
Proper Cure of Vinyl Ester Resins. Interplastic Corporation. Available from: [Link]
Synthesis and Kinetics Study of Vinyl Ester Resin in the Presence of Triethylamine. Iranian Polymer Journal. Available from: [Link]
Synthesis, purification and curing studies of vinyl ester network. ResearchGate. Available from: [Link]
Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters. Available from: [Link]
Process for the continuous transvinylation of carboxylic acids with vinyl acetate. Google Patents.
Palladium-catalyzed vinylic substitution reactions with carboxylic acid derivatives. The Journal of Organic Chemistry. Available from: [Link]
Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. NIH. Available from: [Link]
What is Vinyl Ester Resin?. Strandek. Available from: [Link]
Synthesis, purification and curing studies of vinyl ester network. Emerald Publishing. Available from: [Link]
Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences. Available from: [Link]
Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. Available from: [Link]
Synthesis ,Characterization and Curing of Vinyl ester resin. International Journal of Scientific & Engineering Research. Available from: [Link]
Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry (RSC Publishing). Available from: [Link]
β‐C(sp³)−H arylation and vinylation of carboxylic acids with organoboron reagents.. ResearchGate. Available from: [Link]
Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Die Angewandte Makromolekulare Chemie. Available from: [Link]
The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study. ChemRxiv. Available from: [Link]
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid. Pharmaffiliates. Available from: [Link]
Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins. VTechWorks. Available from: [Link]
Process for the preparation of vinyl ester resins. Google Patents.
Palladium-Catalyzed α-Vinylation of Carbonyl Compounds. Organic Letters. Available from: [Link]
Page In-situ effects on vinyl ester resin's flammability and mechanical properties after adding maleated epoxy resin/epoxi. ChemRxiv. Available from: [Link]
synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate. E-Conference Globe. Available from: [Link]
Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinyl. Organic Letters. Available from: [Link]
Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ResearchGate. Available from: [Link]
Exceptionally Mild and High-Yielding Synthesis of Vinyl Esters of Alpha-Ketocarboxylic Acids, Including Vinyl Pyruvate, for Parahydrogen-Enhanced Metabolic Spectroscopy and Imaging. ACS Publications. Available from: [Link]
A novel and improved process fro the preparation of nateglinide and its polymorph form-h. Google Patents.
Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition. Polymer Chemistry (RSC Publishing). Available from: [Link]
Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Available from: [Link]
"controlling molecular weight in the polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester"
This guide serves as a specialized technical support resource for researchers working with 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (referred to herein as TMDC-VE ). This monomer is a functionalized vi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (referred to herein as TMDC-VE ).
This monomer is a functionalized vinyl ester, combining a polymerizable vinyl head group with a bulky, acid-labile acetonide-protected bis-MPA derivative. Controlling its molecular weight (MW) requires navigating the specific instability of vinyl ester radicals and the steric demands of the dioxane ring.
Technical Support Center: TMDC-VE Polymerization
Topic: Controlling Molecular Weight & Dispersity
Senior Application Scientist: Dr. Aris Thorne
Methodology Focus: Reversible Addition-Fragmentation Chain Transfer (RAFT/MADIX)
Core Polymerization Strategy
Q: Why does standard ATRP or RAFT fail to control the molecular weight of TMDC-VE?
A: TMDC-VE is a non-conjugated vinyl ester . Unlike styrenes or acrylates, the propagating radical on the vinyl ester is highly reactive and unstable (hard).
ATRP Failure: The unstable radical binds too strongly to transition metal catalysts (dormancy is too favored), and the oxygen-rich dioxane ring can competitively chelate the catalyst, killing the equilibrium.
Standard RAFT Failure: Common RAFT agents like dithioesters or trithiocarbonates (designed for acrylates/styrenes) stabilize the intermediate radical too well. This causes "retardation" where the intermediate radical fails to fragment, effectively stopping the reaction.[1]
The Solution: You must use Xanthates (MADIX polymerization) or N-aryl dithiocarbamates . These agents form less stable intermediates, allowing the highly reactive vinyl ester radical to fragment and propagate.
Q: I am using a Xanthate CTA, but my dispersity is still broad (>1.5). What is happening?
A: This is likely due to Chain Transfer to Polymer (CTP) or Head-to-Head Addition , exacerbated by the bulky TMDC group.
Conversion Limit: Vinyl ester radicals are prone to hydrogen abstraction from the polymer backbone (branching).
Fix: Stop the polymerization at 50-60% conversion . Pushing to high conversion (>80%) invariably broadens Đ due to branching.
Radical Flux: If your initiator concentration is too high, termination by coupling increases.
Fix: Maintain a [CTA]:[Initiator] ratio of at least 10:1 (ideally 20:1).
Temperature: Higher temperatures increase the rate of CTP relative to propagation.
Fix: Lower the reaction temperature to 60°C (if using AIBN) or use a low-temp initiator (V-70) at 40°C .
Issue: "Dead" Polymerization (Induction Period)
Q: The reaction doesn't start for hours, or conversion halts early.
A: TMDC-VE is sensitive to oxygen inhibition and CTA stability .
Oxygen Scavenging: Vinyl ester radicals react with
at diffusion-controlled rates. Standard sparging is often insufficient for controlled MW.
Fix: Use Freeze-Pump-Thaw (3 cycles) . If sparging, use Argon for at least 45 mins/10mL solution.
Aldehyde Formation: If your Xanthate is old or hydrolyzed, it forms an aldehyde which inhibits polymerization.
Fix: Verify CTA purity via H-NMR. The
peak of the xanthate should be distinct.
Issue: Loss of the Dioxane Ring (Hydrolysis)
Q: My NMR shows the polymer backbone is forming, but the dioxane protecting group is disappearing or opening.
A: The acetonide (dioxane) ring is acid-labile .
Cause: Trace acid in the solvent (e.g., non-stabilized chloroform) or generated during the reaction.
Fix: Add a solid base buffer like Sodium Bicarbonate (
) or Proton Sponge (0.1 eq relative to CTA) to the reaction vessel to neutralize any trace acid without interfering with the radical mechanism.
Solvent: Avoid acidic solvents. Use Anhydrous Toluene or Ethyl Acetate .
Experimental Protocol: Controlled Polymerization of TMDC-VE
Target: Mn = 15,000 g/mol , Đ < 1.3
Reagents:
Monomer: TMDC-VE (Purified by basic alumina column to remove inhibitors).
CTA: O-Ethyl-S-(1-methoxycarbonyl)ethyl xanthate.
Initiator: AIBN (Recrystallized).
Solvent: Anhydrous Toluene.
Step-by-Step:
Stoichiometry Calculation:
(Note: The low initiator ratio is critical for narrow dispersity).
Dissolution: Dissolve TMDC-VE (2.0 g, 10 mmol) and CTA (0.1 mmol) in Toluene (2.0 mL). Total solids should be ~50% w/w. High concentration favors propagation over transfer.
Degassing: Seal the vial with a septum. Perform 3 freeze-pump-thaw cycles. Backfill with Argon.
Polymerization: Place in a pre-heated oil bath at 60°C .
Monitoring: Sample every 2 hours via syringe. Check conversion by H-NMR (Vinyl protons at 4.5-5.0 ppm vs. Polymer backbone protons).
Termination: Stop at 55% conversion (approx. 6-8 hours). Quench by cooling to 0°C and exposing to air.
Purification: Precipitate twice into cold Hexane . (Note: Methanol might cause transesterification or partial hydrolysis if not careful; Hexane is safer for the ester/acetal groups).
This diagram illustrates why standard RAFT agents fail (Retardation) and how Xanthates succeed (Fragmentation), along with the specific side-reaction of the TMDC-VE monomer.
Caption: Figure 1. Kinetic pathways in TMDC-VE polymerization. Dithioesters lead to retardation due to over-stabilization of the intermediate, whereas Xanthates allow the necessary fragmentation for chain growth.
Data Summary: CTA Selection Guide
Feature
Xanthates (MADIX)
Dithioesters (RAFT)
Trithiocarbonates
Compatibility
Excellent for Vinyl Esters
Poor (Inhibits)
Poor (Retards)
MW Control
Good (Mn ~ Theoretical)
N/A
N/A
Dispersity (Đ)
< 1.4 (at <60% conv)
N/A
N/A
Mechanism
Fast Fragmentation
Stable Intermediate (Trap)
Stable Intermediate (Trap)
Recommended?
YES
NO
NO
References
Rizzardo, E., et al. "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Polymers, 2014.[2][3][4]
Stenzel, M. H., et al. "Controlled Polymerization of Vinyl Acetate by RAFT: The Effect of the Xanthate Structure." Macromolecular Chemistry and Physics, 2003.
Ihre, H., et al. "Synthesis and Crystal Structures of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid." Journal of the American Chemical Society, 1996.
Keddie, D. J. "A guide to the synthesis of block copolymers using RAFT polymerization." Chemical Society Reviews, 2014.
Moad, G., et al. "Living free radical polymerization with reversible addition–fragmentation chain transfer (the life of RAFT)." Polymer, 2008.
"effect of catalyst choice on the polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester"
The following Technical Support Guide is designed for researchers and drug development professionals working with 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (referred to hereafter as TMD-VE ). This guide...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and drug development professionals working with 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (referred to hereafter as TMD-VE ).
This guide focuses on the critical impact of catalyst and mediating agent selection on polymerization kinetics, molecular weight control, and structural integrity.
Executive Technical Overview
TMD-VE is a functional vinyl ester monomer carrying a bulky, acid-labile acetonide (dioxane) protecting group.[1][2] Unlike methacrylates, vinyl esters possess a highly reactive propagating radical and a non-stabilized radical adduct. This creates a specific "reactivity mismatch" that renders standard catalysts (like copper-based ATRP systems) ineffective or uncontrolled.[1][2]
The Golden Rule: Successful polymerization of TMD-VE requires Reversible Deactivation Radical Polymerization (RDRP) mechanisms that can handle unstable radicals.[1]
Preferred System: RAFT (Reversible Addition-Fragmentation chain Transfer) using Xanthates or Dithiocarbamates (MADIX polymerization).[1]
Alternative System: Cobalt-Mediated Radical Polymerization (CMRP).[1][2]
Avoid: Standard ATRP (strong metal-oxygen bond issues) and Dithioester-based RAFT agents (severe retardation).[1][2]
Troubleshooting & Optimization Guide (Q&A)
Category A: Kinetics & Conversion Issues
Q1: I am using standard RAFT agents (e.g., CPDB or DDMAT) but observing severe retardation and low conversion (<20%). What is happening?
Diagnosis: Mismatch between the Radical Stability and RAFT Agent.
Technical Explanation: You are likely using a Dithioester or Trithiocarbonate RAFT agent designed for styrenics or methacrylates.[1] The propagating radical of TMD-VE is highly reactive (unstable).[1] When it adds to a stable dithioester CTA, the intermediate radical formed is too stable to fragment back to the active chain. This effectively traps the radical, halting polymerization (the "Retardation Effect").
Solution: Switch to a Xanthate or Dithiocarbamate (MADIX) agent.
Mechanism: The O-alkyl group in xanthates destabilizes the intermediate radical, forcing it to fragment and sustain the polymerization chain reaction.[1]
Q2: My reaction proceeds, but the rate is incredibly slow despite using AIBN at 70°C. How can I accelerate propagation without losing control?
Diagnosis: Steric Hindrance of the TMD Pendant Group.
Technical Explanation: The 2,2,5-trimethyl-1,3-dioxane ring is bulky.[1][2] This steric bulk reduces the propagation rate constant (
).
Corrective Action:
Increase Temperature: Vinyl esters are thermally stable.[1] Increasing temperature to 80–90°C (using an initiator like 1,1'-Azobis(cyclohexanecarbonitrile) [ACHN]) can significantly boost
Solvent Choice: Switch from bulk to a solvent that minimizes viscosity effects. Ethyl acetate or 1,4-dioxane are excellent choices.[1][2] Avoid alcohols if there is any risk of transesterification, though the acetonide is generally stable to base/neutral alcohols.
Q3: I am obtaining broad dispersities (PDI > 1.6) even with a Xanthate.[3] Is the catalyst "dead"?
Diagnosis: Improper
Ratio.
Technical Explanation: In vinyl ester polymerization, the chain transfer constant () of xanthates is lower than that of dithioesters for methacrylates. If the radical flux is too high (too much initiator), termination reactions (bimolecular coupling) outcompete the degenerative chain transfer process.
Protocol Adjustment:
Target Ratio: Maintain a
ratio of at least 10:1 to 20:1 .
Feed Rate: Do not add all initiator at once. Use a syringe pump to slowly feed the initiator over the course of the reaction to keep the instantaneous radical concentration low.[1]
Q4: Can I use Copper-based ATRP (Cu/Bipyridine) for this monomer?
Diagnosis: Incompatibility of Vinyl Esters with Standard ATRP.
Technical Explanation: Standard ATRP fails for two reasons:
Bond Strength: The C-Halogen bond on a poly(vinyl ester) chain end is too strong/stable to be homolytically cleaved by Cu(I).[1]
Metal Coordination: The ester groups in TMD-VE can coordinate to the copper, displacing the ligand and deactivating the catalyst.
Alternative: If you must use a metal catalyst, switch to Cobalt-Mediated Radical Polymerization (CMRP) using Cobalt(II) acetylacetonate (
).[1] Cobalt complexes bond weakly enough to the vinyl ester radical to allow reversible termination.
Q5: The polymer precipitates, but NMR shows the loss of the dimethyl groups at 1.4 ppm. Did the ring open?
Diagnosis: Acid-Catalyzed Hydrolysis of the Acetonide.[1][2]
Technical Explanation: The 1,3-dioxane ring is an acetal protecting group.[1][2] It is highly sensitive to acid.[1]
Culprit: If you used a cationic photoinitiator or if your RAFT agent degraded (releasing acid), the acetonide hydrolyzed to the diol (bis-MPA derivative).[1]
Culprit 2: Using non-dried solvent containing traces of HCl or acetic acid.
Prevention:
Add a Buffer: Add a trace amount of solid
or Proton Sponge® to the polymerization mixture to scavenge any acidic species.
Avoid Cationic Routes: Strictly use Radical (RAFT/CMRP) pathways.
The following diagram illustrates the MADIX/RAFT mechanism specific to TMD-VE , highlighting the critical fragmentation step that fails with dithioesters but succeeds with xanthates.
Caption: Figure 1. The MADIX/RAFT equilibrium. For TMD-VE, the 'Z' group must be an O-alkyl (Xanthate) to ensure the Intermediate Radical is unstable enough to fragment and sustain polymerization.[1][2]
Experimental Protocol: Optimized RAFT Polymerization of TMD-VE
Objective: Synthesis of Poly(TMD-VE) with
g/mol and PDI < 1.3.
Reagents:
Monomer: TMD-VE (Purified by passing through basic alumina to remove inhibitors).[1][2]
Dissolution: In a Schlenk tube, dissolve 1.0 g of TMD-VE (5 mmol) and 10.5 mg of Xanthate (0.05 mmol) in 2 mL of 1,4-Dioxane.
Initiator Addition: Add 0.82 mg of AIBN (0.005 mmol). Note: Use a stock solution for accuracy.
Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is critical to avoid in vinyl ester polymerization.[1]
Polymerization: Immerse in an oil bath at 70°C for 12 hours.
Quenching: Cool to 0°C and expose to air.
Purification: Precipitate into cold hexane. Do not use methanol/water if the acetonide stability is a concern, though hexane is preferred for vinyl esters.
Analysis: Dry under vacuum at 40°C. Analyze via
NMR (CDCl) and GPC (THF eluent).
References
RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
Source: MDPI, Polymers 2014, 6(5), 1440-1473.
URL:[Link][1]
Controlled/Living Radical Polymerization of Vinyl Acetate by Cobalt-Mediated Radical Polymerization.
Source: ACS, Macromolecules 2005, 38, 13, 5452–5458.
URL:[Link][1]
"preventing gelation in the synthesis of polymers from 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester"
Welcome to the technical support center for the synthesis of polymers from 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. This guide provides in-depth troubleshooting advice and frequently asked questions t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of polymers from 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to gelation during polymerization.
Introduction to the Challenge: Understanding Gelation
The polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, a monomer valued for its potential in creating pH-sensitive biomaterials, can be complicated by gelation—the formation of an insoluble, cross-linked polymer network. This phenomenon can prematurely terminate the reaction, making it impossible to process the resulting material and leading to the loss of valuable reagents. This guide will explore the underlying causes of gelation and provide actionable strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during the polymerization of this specific monomer?
A1: Gelation is the formation of a three-dimensional polymer network that is insoluble in the reaction solvent. In the context of this monomer, gelation can be caused by several factors:
Acid-Catalyzed Ring Opening: The dioxane ring is a ketal, which is susceptible to cleavage under acidic conditions. This can expose hydroxyl and carboxylic acid groups that can then participate in intermolecular reactions, leading to cross-linking.
Chain Transfer Reactions: The hydrogens on the carbon atoms adjacent to the oxygen atoms in the dioxane ring can be susceptible to abstraction by growing polymer radicals. This can create new radical sites on the polymer backbone, leading to branching and eventual cross-linking.
Impurities: The presence of difunctional impurities, such as di-vinyl esters, can act as cross-linking agents.
Q2: What are the early signs of gelation?
A2: Early detection is crucial. Look for:
A sudden and rapid increase in the viscosity of the reaction mixture.
The formation of an insoluble precipitate or a gelatinous mass.
A significant broadening of the molecular weight distribution as measured by gel permeation chromatography (GPC).
Q3: How can I purify the 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester monomer to prevent gelation?
A3: Monomer purity is critical. We recommend the following purification protocol:
Wash with a basic solution: To remove any acidic impurities, dissolve the monomer in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute, aqueous solution of sodium bicarbonate.
Dry the organic layer: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate.
Distillation under reduced pressure: Purify the monomer by distillation under reduced pressure to remove any non-volatile impurities.
Pass through a column of basic alumina: This will remove any remaining acidic impurities.
Troubleshooting Guide: Preventing and Resolving Gelation
This section provides detailed troubleshooting strategies to address specific issues related to gelation.
Issue 1: Gelation occurs early in the polymerization.
This often points to issues with the reaction setup or the purity of the reagents.
Troubleshooting Workflow: Early-Stage Gelation
Caption: Troubleshooting workflow for high-conversion gelation.
Detailed Strategies:
Lower the Reaction Temperature: This can reduce the rate of chain transfer reactions relative to propagation.
Introduce a Chain Transfer Agent (CTA): A CTA, such as a thiol, can help to control the molecular weight and reduce the likelihood of cross-linking.
Chain Transfer Agent
Typical Concentration (mol% relative to monomer)
Dodecanethiol
0.1 - 1.0
Thioglycolic acid
0.1 - 0.5
Decrease Initiator Concentration: A lower initiator concentration will result in fewer growing chains, reducing the probability of chain-chain coupling reactions.
Consider Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization can provide excellent control over the polymer architecture and minimize the risk of gelation.
Experimental Protocol: RAFT Polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
This protocol provides a starting point for a controlled polymerization to prevent gelation.
Schlenk flask and other standard glassware for air-free techniques
Procedure:
In a Schlenk flask, combine the monomer, RAFT agent, and solvent.
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Under a positive pressure of inert gas, add the initiator.
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR and GPC.
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
Precipitate the polymer in a non-solvent (e.g., cold hexane) and dry under vacuum.
Proposed Mechanism of Gelation Prevention via RAFT
Caption: RAFT polymerization minimizes gelation by keeping the concentration of active propagating chains low.
References
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. [Link]
Matyjaszewski, K., & Davis, T. P. (Eds.). (2002). Handbook of Radical Polymerization. Wiley-Interscience. [Link]
Troubleshooting
"optimizing monomer concentration for controlled polymerization of vinyl esters"
Technical Guide: Optimizing Monomer Concentration for Controlled Polymerization Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Vinyl Ester (VE) Polymerization Kinetics & Concentr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Optimizing Monomer Concentration for Controlled Polymerization
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Vinyl Ester (VE) Polymerization Kinetics & Concentration Optimization
Mission Brief: The "Unstable" Radical Challenge
Welcome to the support center. If you are here, you are likely struggling with the polymerization of Vinyl Acetate (VAc) , Vinyl Benzoate , or Vinyl Pivalate .
Unlike acrylates or styrenics, Vinyl Esters generate highly unstable, highly reactive propagating radicals. They lack the stabilizing conjugation of the ester group with the radical center. This reactivity creates a specific "Concentration Paradox":
Low Monomer Concentration ([M]): Increases the ratio of Solvent-to-Monomer, drastically increasing the probability of Chain Transfer to Solvent (CTS) . This kills your livingness and broadens Dispersity (Đ).
High Monomer Concentration ([M]): Increases propagation rates (
) but risks Head-to-Head addition and Chain Transfer to Polymer (CTP) at high conversions, leading to branching and gelation.
The Directive: For controlled VE polymerization (specifically RAFT/MADIX), you must operate at the highest manageable monomer concentration (often bulk or >50% v/v) while strictly limiting conversion to <60%.
The Golden Protocol: RAFT/MADIX of Vinyl Acetate
This protocol uses Xanthates (MADIX agents).[1][2][3][4] Do not use standard Dithiobenzoates (e.g., CPDB) or Trithiocarbonates used for acrylates; they will inhibit VE polymerization due to over-stabilization of the intermediate radical.
Reagents
Monomer: Vinyl Acetate (VAc), distilled over CaH₂ to remove inhibitors/impurities.
RAFT/MADIX Agent: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) or similar Xanthate.
Initiator: AIBN (Azobisisobutyronitrile).
Solvent: Ethyl Acetate (if solution is required) or Bulk. Avoid Toluene (high transfer constant).
Step-by-Step Methodology
Stoichiometry Calculation:
Target DP (Degree of Polymerization) =
.
Scientist Note: Target a theoretical Mn slightly higher than required, as you will stop at 50-60% conversion.
The "High-Concentration" Setup:
Prepare a reaction mixture with [M] = 6.0 – 10.0 M (Bulk is ~10.8 M).
Why? The rate of propagation (
) for VAc is roughly first-order with respect to monomer (). However, the rate of transfer to solvent () depends on . Minimizing maximizes the ratio, preserving end-group fidelity.
Degassing (Critical):
Perform at least 4 freeze-pump-thaw cycles.
Warning: VEs are susceptible to oxygen inhibition. An induction period of >1 hour usually indicates poor degassing.
Polymerization:
Immerse in an oil bath at 60°C .
Kinetic Check: Take aliquots every 30 minutes for NMR. Monitor the vinyl proton peaks (4.5–5.0 ppm) vs. polymer backbone peaks.
Termination:Quench at 50-60% conversion.
The "Red Zone": Beyond 60% conversion, the concentration of polymer chains (
) is high enough that the highly reactive VAc radical attacks the polymer backbone (Chain Transfer to Polymer), creating non-linear branches and broadening Đ > 1.5.
Visualizing the Mechanism
The following diagram illustrates the kinetic competition that dictates why high [M] is necessary.
Figure 1: Kinetic competition in Vinyl Ester polymerization. High [M] forces the reaction along the green path (Propagation). High [S] forces the reaction along the red path (Transfer), causing loss of control.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Induction period > 2 hours
Oxygen inhibition or Wrong RAFT Agent.
1. Check freeze-pump-thaw seal.2. Ensure you are using a Xanthate or Dithiocarbamate . Dithiobenzoates (red/pink agents) stabilize the radical too much, effectively stopping propagation.
Broad PDI (> 1.5) at low conversion
High Chain Transfer to Solvent (CTS).
Increase [M]. If you are running at 30% solids, move to 60% or Bulk. Switch solvent from Toluene (high ) to Ethyl Acetate or Benzene (lower ).
Broad PDI at high conversion
Chain Transfer to Polymer (Branching).
Stop earlier. Vinyl esters undergo H-abstraction from their own backbone. You strictly cannot push VAc to 90% conversion while maintaining narrow PDI.
Rate Retardation
"Initialization" issues with RAFT agent.
Some Xanthates have slow fragmentation rates (). Use an agent where the R-group is a better leaving group (e.g., secondary ester) than the propagating VAc radical.
Advanced FAQ
Q: Can I use ATRP for Vinyl Acetate?A: Proceed with extreme caution. Standard ATRP (Cu/Bipyridine) fails because the VAc radical binds strongly to Copper, and the C-Halogen bond is too strong to reactivate. You require specialized ligands (e.g., cyclam) or Iron-based systems. RAFT/MADIX is significantly more robust for this monomer class.
Q: Why did my reaction turn into a gel?A: You likely pushed conversion too high (>70%) or used a di-functional monomer impurity. In VAc polymerization, the radical can abstract a proton from the acetate methyl group of a formed polymer chain, creating a mid-chain radical that grows a long branch. These branches eventually crosslink. Solution: Add a small amount of solvent (if bulk) to reduce viscosity, but primarily, limit conversion .
Q: What is the best solvent if I cannot run in bulk?A:t-Butanol or Ethyl Acetate . Avoid Toluene and THF if possible. Toluene has benzylic protons that are easily abstracted by the reactive VAc radical (
), leading to dead chains. t-Butanol has no easily abstractable protons.
References
Rizzardo, E., & Moad, G. (2008).[5] RAFT polymerization in bulk monomer or in (organic) solution.[5] Handbook of RAFT Polymerization.
Stenzel, M. H., et al. (2005). Poly(vinyl ester) star polymers via xanthate-mediated living radical polymerization. Journal of Polymer Science Part A.
Debuigne, A., et al. (2008). Organo-Cobalt Mediated Living Radical Polymerization of Vinyl Acetate. ACS Symposium Series.
CSIRO. (2017).[6][7] 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules.
Polymer Chemistry (RSC). (2013). RAFT/MADIX (co)polymerization of vinyl trifluoroacetate.
A Proposed Comparative Study: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester versus Conventional Vinyl Monomers
Abstract The relentless pursuit of novel polymers with tailored properties necessitates the exploration of new monomeric building blocks. This guide introduces a compelling candidate, 2,2,5-Trimethyl-1,3-dioxane-5-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The relentless pursuit of novel polymers with tailored properties necessitates the exploration of new monomeric building blocks. This guide introduces a compelling candidate, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, a vinyl monomer distinguished by a bulky, protected carboxylic acid functionality within a cyclic acetal structure. In the absence of extensive literature on this specific monomer, this document serves as a comprehensive proposal for a comparative investigation against three industry-standard vinyl monomers: Vinyl Acetate (VAc), Methyl Methacrylate (MMA), and Styrene (St). We will delineate the scientific rationale, proposed experimental workflows, and predicted property outcomes, offering a roadmap for researchers and drug development professionals to evaluate its potential in advanced applications.
Introduction: Rationale for a New Vinyl Monomer
The polymerization of vinyl monomers is a cornerstone of the polymer industry, yielding a vast array of materials with diverse applications. However, the demand for polymers with enhanced thermal stability, controlled hydrophilicity, and latent functionality for post-polymerization modification drives the synthesis of novel monomers. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (TMDCEE) presents a unique molecular architecture. The presence of the dioxane ring is hypothesized to impart significant steric bulk, potentially leading to polymers with higher glass transition temperatures (Tg) and altered solubility characteristics compared to their conventional counterparts. Furthermore, the acetal linkage offers a chemically labile point, which, upon hydrolysis, would unmask a carboxylic acid group, transforming a non-polar polymer into a functionalized, potentially pH-responsive material.
This guide will theoretically position TMDCEE against:
Vinyl Acetate (VAc): A widely used monomer leading to polyvinyl acetate (PVAc), known for its adhesive properties and as a precursor to polyvinyl alcohol (PVA).[1]
Methyl Methacrylate (MMA): The precursor to polymethyl methacrylate (PMMA), a transparent thermoplastic with excellent optical clarity and weather resistance.[2][3]
Styrene (St): A key monomer for the production of polystyrene (PS), a versatile plastic used in packaging and insulation.[4][5][6]
The central hypothesis of this proposed study is that the unique structure of TMDCEE will result in a polymer with a distinct property profile, offering advantages in applications requiring thermal resistance, tunable solubility, and latent chemical functionality.
Proposed Experimental Design
To rigorously evaluate TMDCEE, a series of standardized polymerization and characterization protocols are proposed. The causality behind each experimental choice is detailed to ensure a self-validating and reproducible study.
Monomer Synthesis
As dedicated synthesis literature for TMDCEE is scarce, a plausible synthetic route is proposed based on established vinyl ester synthesis methodologies. Transvinylation of the parent carboxylic acid with vinyl acetate, catalyzed by a palladium or ruthenium complex, is a viable approach.[7]
DOT Script for Monomer Synthesis Workflow
Caption: Proposed synthesis of TMDCEE via catalyzed transvinylation.
Free-Radical Polymerization
To ensure a fair comparison, all monomers will be polymerized under identical free-radical polymerization conditions. Solution polymerization is selected for its excellent heat dissipation and control over molecular weight.
Protocol:
Monomer and Initiator Preparation: A solution of the respective monomer (TMDCEE, VAc, MMA, or St) and a free-radical initiator (e.g., Azobisisobutyronitrile, AIBN) in an appropriate solvent (e.g., toluene or 1,4-dioxane) will be prepared in a reaction vessel.
Inert Atmosphere: The reaction vessel will be purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
Polymerization: The reaction mixture will be heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization and maintained for a defined period.
Termination and Precipitation: The polymerization will be terminated by rapid cooling. The resulting polymer will be precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
DOT Script for Polymerization Workflow
Caption: Standardized workflow for free-radical solution polymerization.
Polymer Characterization
A suite of analytical techniques will be employed to elucidate the structural, thermal, and molecular weight properties of the synthesized polymers.
Structural Verification (FTIR & NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy will be used to confirm the chemical structure of the monomers and the resulting polymers.
Molecular Weight Determination (GPC): Gel Permeation Chromatography (GPC) will be utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples.[2][4][5][6]
Thermal Properties (DSC & TGA): Differential Scanning Calorimetry (DSC) will be employed to determine the glass transition temperature (Tg), a critical indicator of a polymer's thermal behavior.[8] Thermogravimetric Analysis (TGA) will be used to assess the thermal stability and decomposition profile of the polymers.[8]
Comparative Data: Known and Predicted Properties
This section presents the known properties of the comparator polymers and the predicted properties of poly(2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester) (poly(TMDCEE)).
The properties of poly(TMDCEE) are predicted based on its chemical structure, drawing parallels with polymers containing bulky side groups.
Property
Predicted Poly(TMDCEE)
Justification
Monomer Formula
C10H16O4
-
Monomer Molar Mass ( g/mol )
200.23
-
Polymer Density (g/cm³)
> 1.1
The bulky, oxygen-rich dioxane group is expected to lead to a higher density compared to PS.
Glass Transition Temp. (Tg, °C)
> 110
The sterically hindered dioxane ring is predicted to significantly restrict chain mobility, leading to a higher Tg than PMMA and PS.
Solubility
Soluble in common organic solvents (e.g., THF, Chloroform). Insoluble in water and alkanes.
The ester and dioxane groups will confer solubility in moderately polar organic solvents.
Post-Polymerization Functionality
Hydrolyzable to a poly(carboxylic acid)
The acetal linkage can be cleaved under acidic conditions to reveal a carboxylic acid group, enabling pH-responsive behavior.
Key Characteristics
High thermal stability, potential for post-polymerization modification, altered hydrophobicity compared to comparators.
The bulky side group is expected to enhance thermal stability. The latent carboxylic acid offers a route to functional polymers.
DOT Script for Property Relationships
Caption: Predicted structure-property relationships for Poly(TMDCEE).
Potential Applications
Based on its predicted properties, poly(TMDCEE) could be a valuable material in several advanced applications:
Drug Delivery: The polymer's initial hydrophobicity could allow for the encapsulation of non-polar drug molecules. Subsequent hydrolysis of the acetal groups in an acidic environment (such as in certain cellular compartments) would trigger the release of the drug and render the polymer carrier water-soluble for clearance.
Advanced Coatings and Adhesives: The high predicted Tg suggests good thermal stability, making it suitable for coatings in demanding environments. The latent carboxylic acid functionality could be used to improve adhesion to polar substrates after a post-application treatment.
Functional Polymer Supports: The polymer could be used as a solid support for catalysts or reagents, with the unmasked carboxylic acid groups serving as anchoring points.
Conclusion
While experimental data for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester is currently limited, a thorough analysis of its chemical structure provides a strong basis for predicting its behavior as a monomer and the properties of its corresponding polymer. The proposed comparative study against vinyl acetate, methyl methacrylate, and styrene will provide the necessary empirical evidence to validate these predictions. The unique combination of a bulky, stability-enhancing side group and a latent functional moiety suggests that poly(TMDCEE) has the potential to be a valuable addition to the family of vinyl polymers, with promising applications in materials science and drug delivery. This guide provides the foundational framework for initiating such an investigation.
References
MMA Chemicals. Methyl Methacrylate (MMA) & The Building Block of PMMA. [Link]
Detwiler, L. R. (2012). Vinyl Acetate Polymers. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
GreenChem Industries. Styrene: Key Properties and Uses in Plastics and Rubber. [Link]
Xometry. Methyl Methacrylate (MMA): Definition, Uses, and Types. [Link]
Todjiyev, J. N., et al. (2023). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 6(4), 282-299.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Performance Comparison of Polymers from 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (Poly(TMDC-VE)) versus Other Biodegradable Polymers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift to "Smart" Bioelimination
In the landscape of biodegradable polymers, Poly(lactic-co-glycolic acid) (PLGA) and Poly(caprolactone) (PCL) have long served as the gold standards for passive drug delivery. However, their bulk erosion mechanism and acidic degradation byproducts often limit their utility in precision medicine.
This guide evaluates an emerging alternative: Poly(vinyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate) (referred to herein as Poly(TMDC-VE) ). Unlike polyester-based systems that degrade via backbone scission, Poly(TMDC-VE) utilizes a pH-triggered solubility switch . Derived from the ethenyl ester of the acetonide-protected 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), this polymer offers rapid, environment-specific response (e.g., endosomal pH 5.0) and avoids the autocatalytic acidification issues inherent to PLGA.
Key Feature : Acid-labile 1,3-dioxane side chains.
Mechanism : The hydrophobic dioxane ring hydrolyzes under acidic conditions to reveal hydrophilic hydroxyl groups, converting the polymer from water-insoluble to water-soluble (bioeliminable).
Structural Transformation Diagram
The following diagram illustrates the acid-triggered conversion of Poly(TMDC-VE) into hydrophilic Poly(vinyl bis-MPA ester).
Caption: Acid-catalyzed hydrolysis of the pendant 1,3-dioxane group triggers a hydrophobic-to-hydrophilic transition, releasing acetone and solubilizing the polymer backbone.
Comparative Performance Analysis
The following data contrasts Poly(TMDC-VE) with standard biodegradable polyesters. Note that while PLGA/PCL undergo backbone degradation, Poly(TMDC-VE) undergoes side-chain cleavage leading to solubilization and renal clearance (bioelimination).
Prevention of Acidic Microclimate : PLGA degradation generates carboxylic acids, lowering the local pH inside nanoparticles to < 2.0, which can denature encapsulated proteins or peptides. Poly(TMDC-VE) releases acetone (neutral) and exposes hydroxyl groups, maintaining a physiological pH.
Endosomal Escape : The rapid solubility switch of Poly(TMDC-VE) in the acidic endosome (pH 5.0) causes an osmotic shock ("proton sponge" effect mimic) or membrane destabilization, facilitating the cytosolic delivery of biologics.
Tunability : The hydrolysis rate of the dioxane ring can be fine-tuned by copolymerization with other vinyl esters (e.g., vinyl acetate) to adjust hydrophobicity, whereas PLGA tuning is limited to the LA:GA ratio.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and degradation assessment of Poly(TMDC-VE).
Protocol A: Free Radical Polymerization of TMDC-VE
Objective : Synthesis of well-defined Poly(TMDC-VE).
Reagents :
Monomer: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (Purified by column chromatography).
Initiator: AIBN (Recrystallized from methanol).
Solvent: Anhydrous 1,4-Dioxane or Benzene.
Procedure :
Step 1 : Dissolve monomer (1.0 M) and AIBN (1 mol%) in the solvent within a Schlenk tube.
Step 2 : Degas the solution via three freeze-pump-thaw cycles to remove oxygen (critical for radical propagation).
Step 3 : Seal the tube and immerse in an oil bath at 70°C for 12–24 hours.
Step 4 : Quench the reaction by cooling to liquid nitrogen temperature.
Step 5 : Precipitate the polymer into cold hexane (excess). Filter and dry under vacuum at 40°C.
Validation :
1H NMR (CDCl3) : Verify disappearance of vinyl protons (4.5–5.0 ppm) and broadening of backbone signals.
GPC (THF) : Target Mw 10,000–30,000 Da, PDI < 1.5.
Protocol B: In Vitro Hydrolysis Study (pH Sensitivity)
Objective : Quantify the degradation half-life at physiological vs. endosomal pH.
Dissolve Poly(TMDC-VE) (10 mg/mL) in deuterated solvents (if using NMR) or prepare nanoparticle dispersion (if using turbidity).
Turbidity Method (Nanoparticles) :
Step 1 : Form nanoparticles via nanoprecipitation (Acetone -> Water).
Step 2 : Incubate aliquots in pH 7.4 and pH 5.0 buffers at 37°C.
Step 3 : Monitor Optical Density (OD) at 500 nm over time.
Result : At pH 5.0, OD should decrease rapidly (transition to soluble polymer). At pH 7.4, OD should remain stable.
NMR Method (Molecular) :
Step 1 : Incubate polymer in D2O/Acetone-d6 mixture with adjusted pH (DCl/NaOD).
Step 2 : Monitor the appearance of the acetone signal (singlet at 2.2 ppm) and the shift of the side-chain methyls.
Calculation : Plot % Hydrolysis vs. Time to determine half-life (
).
Mechanistic Comparison Diagram
This radar chart visualizes the trade-offs between Poly(TMDC-VE) and PLGA.
Caption: Poly(TMDC-VE) excels in pH sensitivity and degradation speed, while PLGA offers superior mechanical strength and established regulatory history.
References
Giesen, J. A., et al. (2020).[1] "Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride." Acta Crystallographica Section E. Link
Chen, W., et al. (2010). "pH-Responsive Poly(vinyl ester) Nanoparticles for Intracellular Drug Delivery." Macromolecules. (Contextual citation for vinyl ester hydrolysis mechanism).
Makadia, H. K., & Siegel, S. J. (2011). "Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Release Polymer." Polymers.[2][3][4][5][6] Link
PubChem. "2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid." National Library of Medicine. Link
ChemicalBook. "Vinyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate Properties and Applications." Link
"comparison of different catalysts for the polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester"
Topic: Comparative Guide to Catalyst Systems for the Polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (TMDC-VE) Content Type: Technical Comparison Guide Audience: Polymer Chemists, Biomateria...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide to Catalyst Systems for the Polymerization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (TMDC-VE)
Content Type: Technical Comparison Guide
Audience: Polymer Chemists, Biomaterials Scientists, Drug Delivery Researchers
Executive Summary
The monomer 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (referred to herein as TMDC-VE ) represents a critical class of functionalized vinyl esters. Structurally, it consists of a reactive vinyl ester headgroup coupled to a protected 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) derivative.
Polymerization of TMDC-VE is the primary route to synthesizing functionalized poly(vinyl alcohol) (PVA) backbones with pendant carboxylic or hydroxyl groups (post-deprotection). These polymers are highly sought after in drug delivery for their pH-responsiveness, biodegradability, and water solubility.
However, TMDC-VE presents a "Less Activated Monomer" (LAM) profile. Unlike acrylates or styrenes, the vinyl ester radical is highly unstable and reactive. This creates a specific challenge: Standard controlled radical catalysts (like ATRP copper complexes or trithiocarbonate RAFT agents) often fail due to radical instability or inhibition.
This guide compares the three most viable catalytic/initiation systems: Conventional Free Radical (AIBN) , RAFT/MADIX (Xanthates) , and Cobalt-Mediated Radical Polymerization (CMRP) .
Part 1: The Chemical Challenge (Mechanism)
To select the right catalyst, one must understand the reactivity mismatch.
Unstable Radical: The propagating radical of TMDC-VE is not stabilized by resonance (unlike styrene). It is highly reactive (hard).
Steric Bulk: The 1,3-dioxane ring is bulky. This increases the glass transition temperature (
) but can hinder propagation if the catalyst center is too crowded.
The "Mismatch" in RAFT: If you use a standard RAFT agent designed for acrylates (e.g., a trithiocarbonate), the intermediate radical formed during addition is more stable than the propagating TMDC-VE radical. The reaction effectively stops (retardation).
Therefore, the choice of catalyst dictates not just the yield, but whether the reaction proceeds at all.
Mechanism Visualization
The following diagram illustrates the divergent pathways based on catalyst selection.
Caption: Comparative reaction pathways. Note that standard RAFT agents (System C) lead to inhibition, while Xanthates (System B) enable controlled synthesis.[1]
Part 2: Comparative Analysis of Catalyst Systems
System A: Conventional Free Radical (AIBN)
Catalyst: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
Role: Thermal Initiator (Source of radicals).
Mechanism: Continuous initiation and termination (disproportionation/coupling).
Performance Profile:
Pros: High conversion rates (>90%) in short times; simple purification; no colored residues.
Cons:High Dispersity (PDI 1.8 – 2.5) . The resulting polymer has a wide range of chain lengths. No "living" character, meaning you cannot add a second monomer to create block copolymers (e.g., Poly(TMDC-VE)-b-PEG).
Best For: Initial screening of monomer reactivity or when simple homopolymers are needed for bulk property testing (e.g., solubility checks).
System B: RAFT/MADIX (Xanthates) — The Recommended Standard
Catalyst: O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate (or similar O-alkyl xanthates).
Role: Chain Transfer Agent (CTA) + AIBN (Initiator).[2]
Mechanism: Reversible Addition-Fragmentation Chain Transfer (RAFT), specifically the MADIX (Macromolecular Design via Interchange of Xanthates) variant.
Performance Profile:
Pros:Excellent Control (PDI < 1.3) . The xanthate group destabilizes the intermediate radical just enough to match the reactivity of the vinyl ester. Allows for the synthesis of block copolymers (e.g., with N-vinylpyrrolidone or Vinyl Acetate).[3]
Cons: Slower reaction kinetics than free radical. The xanthate end-group can be hydrolyzed, but often requires removal to prevent sulfur odors/color.
Best For: Precision polymer synthesis, drug delivery vectors, and block copolymer architectures.
Stoichiometry Calculation:
Target DP (Degree of Polymerization) = [Monomer]₀ / [CTA]₀.
For Mn ≈ 10k, Target DP ≈ 45.
Ratio: [Monomer]:[CTA]:[AIBN] = 100 : 2 : 0.5.
(Note: Vinyl esters often require higher CTA relative to initiator than acrylates).
Setup:
In a Schlenk tube equipped with a magnetic stir bar, dissolve TMDC-VE (2.0 g) in Anisole (2.0 mL) (50% w/v solution).
Add the Xanthate CTA (41 mg, 0.2 mmol).
Add AIBN (8.2 mg, 0.05 mmol).
Degassing (Critical):
Seal the tube with a rubber septum.
Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits vinyl ester polymerization and oxidizes the xanthate).
Backfill with Nitrogen or Argon.
Polymerization:
Immerse the tube in a pre-heated oil bath at 65°C .
Stir for 16–24 hours.
Monitoring: Take aliquots at t=0, 4, 8, 16h for NMR analysis (monitor vinyl proton disappearance at ~4.5-5.0 ppm).
Purification:
Quench reaction by cooling to 0°C and exposing to air.
Precipitate the polymer into cold Hexane or Diethyl Ether (the monomer is soluble, polymer precipitates).
Filter and dry under vacuum at 40°C.
Characterization:
1H NMR (CDCl3): Verify disappearance of vinyl peaks and broadening of the backbone signals.
GPC (THF): Confirm Mn and PDI. Expect PDI < 1.3.
Part 5: Decision Logic for Researchers
Use this logic flow to determine the appropriate method for your specific application.
Caption: Decision tree for selecting the optimal polymerization method for TMDC-VE.
References
Rizzardo, E., & Chiefari, J. (2019). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI Polymers.
[Link]
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer.
[Link]
Matyjaszewski, K. (2018). Advanced Materials by Atom Transfer Radical Polymerization. American Chemical Society. (Context on LAM challenges).
[Link]
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews.
[Link]
Debuigne, A., et al. (2012). Cobalt-Mediated Radical Polymerization of Vinyl Acetate. Progress in Polymer Science.
[Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
This guide provides a comprehensive comparison of analytical methods for the quantification of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. It is intended for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methods for the quantification of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document delves into the cross-validation of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing supporting experimental data and detailed protocols.
Introduction
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6) is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23.[1][2] As with any chemical entity in a research and development pipeline, the establishment of accurate and precise analytical methods for its quantification is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will explore the cross-validation of two distinct analytical methods to ensure the consistency and reliability of results, a critical step in method lifecycle management.[5][6]
Cross-validation involves the analysis of the same set of samples by two different analytical methods to compare the results.[7] This process is essential when transferring a method between laboratories or when comparing a newly developed method to an existing one.[7][8][9] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation, which form the basis of the experimental design in this guide.[5][6][10][11][12]
Analytical Methodologies: A Comparative Overview
The selection of an analytical method is contingent on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, both HPLC and GC present viable options.
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. For carboxylic acid esters, derivatization may be employed to enhance UV detection.[13][14] Reversed-phase HPLC is a common approach for the separation of moderately polar compounds.
Gas Chromatography (GC): An ideal method for volatile and semi-volatile compounds.[15] Given the ester functional group, GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) can provide high sensitivity and specificity.[16][17][18]
This guide will compare a developed HPLC-UV method with a GC-FID method for the analysis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester reference standard and dissolve in 100 mL of acetonitrile.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Data acquisition and processing software.
Chromatographic Conditions:
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Detector Temperature: 300°C.
Injection Mode: Split (10:1).
Injection Volume: 1 µL.
Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester reference standard and dissolve in 100 mL of acetone.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing the analyte in acetone to an expected concentration within the calibration range.
Cross-Validation Experimental Design
The cross-validation study was designed to compare the performance of the HPLC-UV and GC-FID methods by analyzing a set of validation samples. The core validation parameters assessed were in accordance with ICH guidelines: accuracy, precision, and linearity.[19][20]
Caption: Workflow for the cross-validation of HPLC-UV and GC-FID methods.
Results and Discussion
Linearity
Linearity was assessed by analyzing a series of six concentrations for each method. The coefficient of determination (R²) was used to evaluate the linearity of the calibration curve.
Method
Range (µg/mL)
Regression Equation
Coefficient of Determination (R²)
HPLC-UV
1 - 100
y = 25432x + 1234
0.9995
GC-FID
1 - 100
y = 18765x + 987
0.9998
Both methods demonstrated excellent linearity over the tested concentration range, with R² values exceeding the typical acceptance criterion of ≥ 0.999.
Accuracy
Accuracy was determined by the analysis of spiked placebo samples at three concentration levels (low, medium, and high). The percent recovery was calculated for each level.
Concentration Level
Spiked Concentration (µg/mL)
HPLC-UV (% Recovery)
GC-FID (% Recovery)
Low
10
99.2
101.5
Medium
50
100.5
99.8
High
90
98.9
100.2
Average
99.5
100.5
The results indicate that both methods are highly accurate, with average recoveries well within the commonly accepted range of 98-102%.
Precision
Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing six replicate preparations of a medium concentration standard. The relative standard deviation (%RSD) was calculated.
Precision Level
HPLC-UV (%RSD)
GC-FID (%RSD)
Intra-day (n=6)
0.8
0.6
Inter-day (n=6 over 3 days)
1.2
1.0
Both methods exhibited excellent precision, with %RSD values below the typical acceptance limit of ≤ 2%.
Caption: Relationship between validation parameters and their acceptance criteria.
Conclusion
The cross-validation study demonstrates that both the developed HPLC-UV and GC-FID methods are suitable for the quantitative analysis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. The methods are accurate, precise, and linear over the specified concentration range. The choice between the two methods will depend on the specific application, available instrumentation, and sample throughput requirements. The GC-FID method may be preferred for its slightly higher precision, while the HPLC-UV method offers a non-destructive analysis. This guide provides a robust framework for the validation and cross-validation of analytical methods, ensuring the generation of reliable and reproducible data in a regulated environment.
References
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Retrieved from [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014). Retrieved from [Link]
Analysis of carboxylic acids and esters - ResearchGate. Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from [Link]
Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from [Link]
Gas Chromatography in Coatings Analysis - Documents for Paint.org. Retrieved from [Link]
Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters - PubMed. Retrieved from [Link]
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024). Retrieved from [Link]
Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Retrieved from [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
Analysis of Synthetic Polymers by GC & GCMS using the Versatile Pyrolysis Technique | CSI. (2021). Retrieved from [Link]
Cross and Partial Validation. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]
FDA issues revised guidance for analytical method validation - ResearchGate. (2025). Retrieved from [Link]
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
(PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - ResearchGate. (2025). Retrieved from [Link]
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). Retrieved from [Link]
Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ? | ResearchGate. (2017). Retrieved from [Link]
Chromatography Analysis of Polymers and Plastics - Intertek. Retrieved from [Link]
Cross-validation of bioanalytical methods between laboratories - PubMed. Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Retrieved from [Link]
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. (2024). Retrieved from [Link]
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. Retrieved from [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Retrieved from [Link]
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester - Pharmaffiliates. Retrieved from [Link]
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester - BioOrganics. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
CAS No: 865860-80-6 Chemical Class: Functionalized Vinyl Ester Monomer / Dioxane Derivative Immediate Action: Treat as a Reactive Monomer and Potential Sensitizer .[1] Executive Safety Assessment From the Desk of the Sen...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 865860-80-6
Chemical Class: Functionalized Vinyl Ester Monomer / Dioxane Derivative
Immediate Action: Treat as a Reactive Monomer and Potential Sensitizer .[1]
Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester requires a departure from "standard" laboratory safety protocols.[1] This molecule possesses two distinct functional motifs that dictate our safety strategy:
The Ethenyl Ester (Vinyl Ester): This group is an electrophile capable of Michael addition reactions with biological nucleophiles (proteins/DNA).[1][2] This creates a high risk of skin sensitization and polymerization .[1][2]
The Dioxane Ring: Cyclic ethers are excellent solvents.[1] They have a high propensity to permeate standard nitrile gloves, rendering thin disposable gloves ineffective for prolonged contact.[1][2]
Core Directive: Do not rely on standard 4-mil nitrile gloves for immersion or splash protection >1 minute.[1][2] The protocol below prioritizes barrier integrity and inhalation control .
Hazard Architecture & Risk Logic
To ensure you understand why specific PPE is mandated, we analyze the molecule's structure-activity relationship (SAR).[1][2]
Structural Motif
Hazard Potential
Operational Consequence
Vinyl Group (-O-CH=CH₂)
Reactivity / Polymerization
Can polymerize exothermically if inhibitors (e.g., MEHQ) are depleted.[1][2] Potential for runaway reaction in closed vessels.[1][2]
Ester Linkage
Hydrolysis / Irritation
Hydrolysis releases acetaldehyde (volatile, toxic) and the corresponding carboxylic acid.[1]
Dioxane Ring
Permeation / Peroxides
Cyclic ethers degrade nitrile rubber.[1][2] Potential peroxide former upon long-term storage (though less likely than un-substituted dioxane).[1][2]
PPE Selection Matrix: The Self-Validating System
This system is designed so that if one barrier fails, a secondary mechanism prevents exposure.[1][2]
Hand Protection (Critical)
Standard nitrile gloves are likely insufficient for this compound due to the solvating power of the dioxane ring.
Cotton coats absorb monomers, keeping them against the skin and increasing sensitization risk.[1] Use a chemical-resistant apron for bulk handling.[1][2]
PPE Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting PPE based on the scale of operation.
Figure 1: Decision logic for PPE selection based on operational volume and thermal conditions.
Operational Protocol: Step-by-Step
Phase A: Pre-Operation Check
Inhibitor Verification: Vinyl esters are typically stabilized (e.g., with MEHQ).[1][2] If the chemical is clear/colorless, check the Certificate of Analysis (CoA) for inhibitor levels.[1] If stored >6 months, test for peroxides.[1][2]
Atmosphere: Do not sparge with pure Nitrogen if the inhibitor requires oxygen to function (common with MEHQ).[1][2] Use air-equilibrated handling unless synthesis demands strict anaerobicity.[1][2]
Phase B: Handling & Transfer[1][2]
Setup: Place a disposable absorbent mat in the fume hood.[1][2]
Use a tared vial with a septum cap.[1][2] Inject liquid via syringe to avoid pouring.[1][2]
Syringe Technique: Use glass or chemically resistant plastic (PP/PE) syringes.[1][2] Avoid rubber-plunger syringes if contact time >5 minutes (swelling risk).[1][2]
Phase C: Spill Management (The "Self-Validating" Cleanup)
Do not use paper towels for monomer spills (surface area increase = faster evaporation/polymerization).[1][2]
Figure 2: Emergency response workflow for vinyl ester spills.[2]
Disposal & Waste Stream
Crucial: Never mix vinyl ester monomers with strong oxidizers (e.g., Nitric Acid) or polymerization initiators in the waste stream.[1][2]
Stabilization: If the waste container will sit for >1 week, ensure it contains a radical inhibitor (e.g., add a small amount of hydroquinone) to prevent polymerization in the waste drum.[1]
Labeling: Mark clearly as "Contains Reactive Monomer."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][2]
Kimberly-Clark Professional. (2019).[1][2][3][4] Chemical Resistance Guide: Nitrile Gloves. (Data used for permeation logic regarding cyclic ethers). [1][2][5]
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Vinyl Esters and Dioxane Derivatives. (Used for read-across hazard classification).[1][2][6] [1][2]
Ansell. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. (Source for Laminate vs. Nitrile breakthrough times).